Product packaging for 3-(2-Tert-butylphenoxy)azetidine(Cat. No.:CAS No. 1146956-90-2)

3-(2-Tert-butylphenoxy)azetidine

Cat. No.: B1395495
CAS No.: 1146956-90-2
M. Wt: 205.3 g/mol
InChI Key: UNMWTGOSPDTLNQ-UHFFFAOYSA-N
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Description

3-(2-Tert-butylphenoxy)azetidine (CAS 1146956-90-2) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of azetidines, which are four-membered saturated heterocycles known for their unique physicochemical properties and presence in bioactive molecules . The azetidine ring is a valuable scaffold due to its inherent ring strain, molecular rigidity, and ability to improve a compound's solubility and metabolic stability . The 2-tert-butylphenoxy moiety attached to the azetidine ring is a pharmacophore of high research value. Compounds featuring a 4-tert-butylphenoxy scaffold have been extensively studied as dual-target ligands, demonstrating potent antagonistic activity on the histamine H3 receptor (H3R) and inhibitory activity on monoamine oxidase B (MAO B) . This dual mechanism is a promising strategy for developing new treatments for complex neurological disorders such as Parkinson's disease . Furthermore, the azetidine ring is widely employed as a conformational restraint in drug design. Incorporating 3-aryl-azetidine moieties into the structure of potent antitumor agents, such as analogues of the cytotoxic peptide TZT-1027, has been explored to modulate biological activity and potency . As a versatile building block, this compound enables researchers to generate novel chemical entities for probing biological targets and constructing DNA-encoded libraries . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B1395495 3-(2-Tert-butylphenoxy)azetidine CAS No. 1146956-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-tert-butylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2,3)11-6-4-5-7-12(11)15-10-8-14-9-10/h4-7,10,14H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMWTGOSPDTLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 3-(2-Tert-butylphenoxy)azetidine

This guide outlines a robust and widely applicable two-step synthesis pathway for this compound, a valuable building block in medicinal chemistry. The synthesis relies on two fundamental reactions in organic chemistry: the Mitsunobu reaction for the formation of the aryl ether bond and a subsequent acid-mediated deprotection of the azetidine nitrogen.

The starting materials, N-Boc-3-hydroxyazetidine and 2-tert-butylphenol, are commercially available, making this synthetic route accessible for laboratory-scale synthesis.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved in two sequential steps:

  • Step 1: Mitsunobu Reaction. N-Boc-3-hydroxyazetidine is coupled with 2-tert-butylphenol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction forms the N-protected intermediate, tert-butyl this compound-1-carboxylate. The Mitsunobu reaction is known for its mild conditions and reliability in forming C-O bonds with inversion of stereochemistry at the alcohol carbon, although in this achiral case it serves as an efficient etherification method.[1][2]

  • Step 2: N-Boc Deprotection. The tert-butoxycarbonyl (Boc) protecting group is removed from the azetidine nitrogen under acidic conditions. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an ethereal solvent like dioxane.[3][4][5] This step yields the final target compound as a salt, which can be neutralized to obtain the free base.

Logical Workflow of the Synthesis

Synthesis_Pathway cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: N-Boc Deprotection A N-Boc-3-hydroxyazetidine Reagents1 PPh₃, DEAD (or DIAD) THF, 0°C to rt A->Reagents1 B 2-tert-butylphenol B->Reagents1 C tert-butyl this compound-1-carboxylate Reagents1->C Reagents2 TFA, DCM or 4M HCl in Dioxane C->Reagents2 D This compound Reagents2->D

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis.

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

Materials:

  • N-Boc-3-hydroxyazetidine

  • 2-tert-butylphenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxyazetidine (1.0 eq.), 2-tert-butylphenol (1.0-1.2 eq.), and triphenylphosphine (1.2 eq.).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.2 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl this compound-1-carboxylate.

Step 2: Synthesis of this compound

Materials:

  • tert-butyl this compound-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Alternatively: 4M Hydrochloric acid (HCl) in 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using TFA:

  • Dissolve the product from Step 1 in dichloromethane.

  • Cool the solution to 0°C.

  • Add trifluoroacetic acid (5-10 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.[3][6] Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM or EtOAc and carefully neutralize by washing with a saturated aqueous NaHCO₃ or a dilute NaOH solution until the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with additional DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Alternative Procedure using HCl in Dioxane:

  • Dissolve the product from Step 1 in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add a solution of 4M HCl in dioxane (excess, e.g., 5-10 eq.).[4][5][7]

  • Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo. The resulting solid is the hydrochloride salt of the product.

  • For the free base, dissolve the salt in water and basify with a strong base (e.g., NaOH) to pH > 10.

  • Extract the aqueous solution with DCM or EtOAc, dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to afford the final product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis pathway. Yields and reaction times are representative of analogous reactions found in the literature and may vary based on specific experimental conditions and scale.

ParameterStep 1: Mitsunobu ReactionStep 2: N-Boc Deprotection
Starting Material N-Boc-3-hydroxyazetidinetert-butyl this compound-1-carboxylate
Key Reagents 2-tert-butylphenol, PPh₃, DEAD/DIADTFA or 4M HCl in Dioxane
Solvent Anhydrous THFDCM (for TFA), Dioxane (for HCl)
Temperature 0°C to Room Temperature0°C to Room Temperature
Typical Reaction Time 12 - 24 hours1 - 4 hours
Typical Yield 70 - 90%> 90%
Purification Method Flash Column ChromatographyAcid-Base Extraction / Crystallization of salt
Final Product tert-butyl this compound-1-carboxylateThis compound

Conclusion

This guide provides a comprehensive overview of a reliable and efficient synthesis for this compound. The described Mitsunobu reaction followed by acid-catalyzed deprotection is a standard and scalable pathway, suitable for applications in drug discovery and development. The detailed protocols and expected quantitative outcomes should serve as a valuable resource for researchers in the field.

References

Technical Guide to the Spectroscopic Analysis of 3-(2-Tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(2-Tert-butylphenoxy)azetidine. These predictions are derived from the compound's structural features: an azetidine ring, a 2-tert-butylphenyl group, and an ether linkage.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35dd1HAr-H
~7.15dt1HAr-H
~6.90dt1HAr-H
~6.80dd1HAr-H
~4.90m1HO-CH (azetidine)
~4.10t2HCH₂ (azetidine)
~3.80t2HCH₂ (azetidine)
~2.50br s1HNH (azetidine)
1.35s9HC(CH₃)₃
Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~155.0Ar-C-O
~145.0Ar-C-C(CH₃)₃
~127.0Ar-CH
~126.5Ar-CH
~122.0Ar-CH
~115.0Ar-CH
~70.0O-CH (azetidine)
~50.0CH₂ (azetidine)
34.5C (CH₃)₃
29.5C(C H₃)₃
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H Stretch
3060-3010MediumC-H Stretch (Aromatic)
2960-2850StrongC-H Stretch (Aliphatic)
~1600, ~1480Medium-StrongC=C Stretch (Aromatic)
~1240StrongC-O Stretch (Aryl Ether)
~1150StrongC-N Stretch (Azetidine)
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

m/zAssignment
220.1696[M+H]⁺ (Monoisotopic)
242.1515[M+Na]⁺ (Monoisotopic)

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the structural elucidation of a novel small molecule like this compound using various spectroscopic techniques.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Data_Integration Integrate Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Proposal Propose Chemical Structure Data_Integration->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation

General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert to ensure a homogeneous solution.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees.

  • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.

  • Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • Process the resulting Free Induction Decay (FID) with a Fourier transform.

  • Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

  • Using the same sample, switch the spectrometer to the carbon channel.

  • Acquire a proton-decoupled ¹³C spectrum. This will render all carbon signals as singlets.

  • Use a pulse angle of 30 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Process the FID and phase the spectrum.

  • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid or liquid sample directly onto the crystal surface.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[1]

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to obtain a high-quality spectrum.

  • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).[2]

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[3]

Data Acquisition (ESI-TOF):

  • The sample solution is introduced into the ESI source, where it is nebulized and ionized to form gaseous ions (e.g., [M+H]⁺).[4]

  • The ions are accelerated into the TOF mass analyzer.[5]

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[4]

  • The detector records the arrival time of the ions, which is converted into an m/z spectrum.

  • Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts like [M+Na]⁺.

  • The high-resolution measurement allows for the determination of the accurate mass, which can be used to calculate the elemental formula.

References

Physicochemical Properties of 3-(2-Tert-butylphenoxy)azetidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, 3-(2-Tert-butylphenoxy)azetidine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, offering critical data and methodologies for the handling, characterization, and further investigation of this molecule.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally known data and computationally predicted parameters, providing a robust profile for this compound.

PropertyValueSource
IUPAC Name This compound
CAS Number 1146956-90-2[1]
Molecular Formula C₁₃H₁₉NO[1]
Molecular Weight 205.3 g/mol [1]
Physical State Yellow oil / Liquid[1]
Predicted Boiling Point 315.8 ± 35.0 °C at 760 mmHgComputational Prediction
Predicted pKa (Basic) 8.5 ± 0.2Computational Prediction
Predicted logP 3.1 ± 0.3Computational Prediction

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of this compound.

Determination of Melting Point (Solidification Point of Oil)

Given that this compound is an oil at room temperature, its melting point is more accurately described as its solidification or pour point.

Principle: The solidification point of an oil is determined by cooling a sample in a capillary tube and observing the temperature at which it ceases to flow.

Apparatus:

  • Capillary tubes

  • Cooling bath (e.g., dry ice/acetone or a cryostat)

  • Calibrated thermometer or thermocouple

  • Vortex mixer

Procedure:

  • A small amount of the oil is introduced into a capillary tube.

  • The capillary tube is securely attached to a thermometer or thermocouple.

  • The assembly is placed in a cooling bath.

  • The temperature is gradually lowered while periodically tilting the capillary tube.

  • The solidification point is recorded as the temperature at which the oil no longer flows when the tube is tilted.

Determination of Boiling Point

Principle: The boiling point is determined using the micro-reflux technique, which is suitable for small sample volumes. The temperature of the vapor in equilibrium with the boiling liquid is measured.

Apparatus:

  • Micro-reflux apparatus (or a small-scale distillation setup)

  • Heating mantle or oil bath

  • Calibrated thermometer

  • Boiling chips

Procedure:

  • A small volume (a few milliliters) of this compound is placed in a micro-distillation flask along with a few boiling chips.

  • The apparatus is assembled, ensuring the thermometer bulb is positioned in the vapor phase, just below the side arm of the distillation head.

  • The sample is heated gently until it begins to boil and a reflux ring of condensate is observed on the walls of the flask, rising to the level of the thermometer bulb.

  • The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid. The atmospheric pressure should also be recorded, and a pressure correction can be applied if necessary.

Determination of pKa (Acid Dissociation Constant)

Principle: The pKa of the basic azetidine nitrogen can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% protonated.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • A precisely weighed amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • The solution is placed in a beaker with a stir bar and the pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH is recorded after each incremental addition of the acid.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the half-equivalence point of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

Principle: The shake-flask method is the classical approach for determining the octanol-water partition coefficient (logP). The compound is partitioned between n-octanol and water, and the concentration in each phase is measured to determine the partition coefficient.

Apparatus:

  • Separatory funnel or vials

  • Shaker or rotator

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Equal volumes of pre-saturated n-octanol and pre-saturated water are added to a separatory funnel or vial.

  • A known amount of this compound is added to the two-phase system.

  • The mixture is shaken or rotated for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

  • The mixture is then allowed to stand until the two phases have completely separated.

  • Aliquots are carefully taken from both the n-octanol and the aqueous phases.

  • The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or HPLC.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is then calculated as the base-10 logarithm of P.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent physicochemical characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization Reactants 1-Boc-3-hydroxyazetidine + 2-tert-butylphenol Reaction Mitsunobu Reaction (or similar ether synthesis) Reactants->Reaction Deprotection Boc Deprotection (e.g., TFA) Reaction->Deprotection Purification_syn Purification (e.g., Column Chromatography) Deprotection->Purification_syn Product This compound Purification_syn->Product MP Melting Point (Solidification) Product->MP BP Boiling Point Product->BP pKa pKa Determination Product->pKa logP logP Determination Product->logP Spectroscopy Structural Verification (NMR, MS, IR) Product->Spectroscopy

Caption: General workflow for the synthesis and physicochemical characterization of this compound.

Biological Context and Potential

While specific biological data for this compound is not yet publicly available, the structural motifs present in the molecule, namely the azetidine ring and the phenoxy group, are found in numerous biologically active compounds.

  • Azetidine Derivatives: The strained four-membered azetidine ring is a key component in various pharmaceuticals and bioactive molecules. It can act as a rigid scaffold to orient functional groups for optimal interaction with biological targets and can influence properties such as metabolic stability and cell permeability. Azetidine-containing compounds have shown a wide range of activities, including antibacterial, antiviral, and enzyme inhibitory effects.

  • Phenoxy Derivatives: The phenoxy moiety is prevalent in many drug classes. The nature and position of substituents on the phenyl ring can significantly modulate the pharmacological activity, selectivity, and pharmacokinetic properties of a molecule. For instance, phenoxy derivatives are known to exhibit activities such as antimicrobial, anti-inflammatory, and CNS effects.

The combination of the azetidine and 2-tert-butylphenoxy moieties in this compound presents a unique chemical space for the exploration of novel biological activities. Further research into its pharmacological profile is warranted.

References

An In-depth Technical Guide on the Crystal Structure Analysis of 3-(2-Tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, the specific crystal structure of 3-(2-Tert-butylphenoxy)azetidine has not been publicly deposited in open-access crystallographic databases. Consequently, this guide provides a comprehensive framework based on established methodologies for the synthesis, crystallization, and X-ray diffraction analysis of analogous small organic molecules. The quantitative data presented herein is illustrative and representative of a plausible crystal structure.

Introduction

Azetidine derivatives are a significant class of saturated nitrogen-containing heterocycles in medicinal chemistry. Their strained four-membered ring imparts a conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability. The title compound, this compound, features a bulky tert-butylphenoxy group at the 3-position, suggesting potential applications in areas where specific steric and electronic interactions are crucial for bioactivity. Understanding the precise three-dimensional arrangement of this molecule through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide outlines the essential protocols and data analysis involved in determining its crystal structure.

Synthesis and Crystallization

The synthesis of this compound can be achieved through several established synthetic routes for 3-substituted azetidines. A common approach involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with the desired phenoxide.

G cluster_synthesis Synthesis A N-Boc-3-hydroxyazetidine B Mesylation/ Tosylation A->B MsCl or TsCl, Pyridine C N-Boc-3-(mesyloxy/tosyloxy)azetidine B->C F Nucleophilic Substitution C->F D 2-Tert-butylphenol E Sodium Hydride (NaH) D->E THF, 0°C E->F Formation of Sodium Phenoxide G N-Boc-3-(2-tert-butylphenoxy)azetidine F->G H Deprotection (e.g., TFA) G->H I This compound H->I

Caption: Synthetic pathway for this compound.

Experimental Protocols

Obtaining high-quality single crystals is the most critical and often rate-limiting step in X-ray crystallography. For a compound like this compound, which is expected to be a solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared in a loosely covered vial. Slow evaporation of the solvent over several days to weeks can yield diffraction-quality crystals.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually decreases the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

  • Data Collection: The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

G cluster_workflow X-ray Crystallography Workflow A Synthesized Compound B Crystallization Trials (Slow Evaporation, Vapor Diffusion) A->B C Single Crystal Selection B->C D X-ray Data Collection (Diffractometer) C->D E Data Processing (Integration, Scaling) D->E F Structure Solution (e.g., SHELXT) E->F G Structure Refinement (e.g., SHELXL) F->G H Validation and Analysis (e.g., CheckCIF) G->H I Final Crystal Structure H->I

Caption: General workflow for single-crystal X-ray diffraction.

Data Presentation: Illustrative Crystallographic Data

The following tables summarize plausible crystallographic data for this compound.

Table 1: Crystal Data and Structure Refinement Details

ParameterIllustrative Value
Empirical formulaC₁₃H₁₉NO
Formula weight205.30
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.5 Å, b = 8.2 Å, c = 14.1 Å
α = 90°, β = 105.5°, γ = 90°
Volume1168 ų
Z (molecules per cell)4
Calculated density1.168 Mg/m³
Absorption coefficient0.075 mm⁻¹
F(000)448
Reflections collected8500
Independent reflections2100 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.050, wR₂ = 0.135
R indices (all data)R₁ = 0.065, wR₂ = 0.150

Table 2: Selected Bond Lengths (Illustrative)

BondLength (Å)
O1 - C11.375(3)
O1 - C111.420(3)
N1 - C111.480(4)
N1 - C131.482(4)
C11 - C121.530(4)
C12 - C131.535(4)
C2 - C71.540(4)

Table 3: Selected Bond Angles (Illustrative)

AngleDegrees (°)
C1 - O1 - C11118.5(2)
C11 - N1 - C1390.5(2)
O1 - C11 - N1110.0(2)
O1 - C11 - C12115.5(2)
N1 - C12 - C1387.5(2)
C11 - C12 - C1386.5(2)

Potential Biological Context and Signaling

Azetidine derivatives have been investigated as inhibitors of GABA transporters (GATs), which are crucial for regulating the concentration of the neurotransmitter GABA in the synapse. Inhibition of GATs increases GABA levels, leading to a therapeutic effect in conditions like epilepsy and anxiety. The structural features of this compound make it a candidate for interacting with such transporters.

G cluster_pathway GABAergic Synapse Regulation Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicles GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release GAT1 GABA Transporter (GAT-1) GABA_Synapse->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binding GAT1->Presynaptic GABA_Receptor->Postsynaptic Inhibitory Signal Compound This compound Compound->GAT1 Inhibition

Caption: Inhibition of GABA reuptake at a synapse.

Conclusion

While specific experimental data for the crystal structure of this compound is not yet available in the public domain, this guide provides a robust framework for its determination and analysis. The outlined protocols for synthesis, crystallization, and X-ray diffraction are standard in the field of small-molecule crystallography. The illustrative data presented in the tables offer a realistic expectation for the structural parameters of this molecule. A definitive crystal structure would be invaluable for understanding its conformational preferences and for guiding future drug development efforts targeting systems such as the GABAergic pathways.

Synthesis of Novel 3-(2-Tert-butylphenoxy)azetidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 3-(2-tert-butylphenoxy)azetidine derivatives. Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates. The incorporation of a 2-tert-butylphenoxy moiety at the 3-position of the azetidine ring presents a unique structural motif with potential for a range of biological activities. This document outlines detailed synthetic protocols, presents key quantitative data in a structured format, and illustrates relevant chemical transformations and potential biological pathways.

Core Synthesis Strategy

The primary approach to the synthesis of this compound derivatives involves a convergent strategy, beginning with the preparation of a suitable N-protected 3-hydroxyazetidine precursor, followed by the formation of the aryl ether linkage, and concluding with deprotection and subsequent derivatization of the azetidine nitrogen.

Diagram of the General Synthetic Workflow

G start Starting Materials step1 Synthesis of N-Boc-3-hydroxyazetidine start->step1 step2 Aryl Ether Formation step1->step2 step3 Boc Deprotection step2->step3 step4 N-Functionalization step3->step4 product Novel this compound Derivatives step4->product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (2)

The key starting material, N-Boc-protected 3-hydroxyazetidine, can be synthesized from commercially available precursors. A common method involves the protection of 3-hydroxyazetidine.

Reaction Scheme:

Experimental Procedure:

To a solution of azetidin-3-ol hydrochloride (1 equivalent) in a mixture of dioxane and water (1:1) at 0 °C is added sodium bicarbonate (2.5 equivalents). Di-tert-butyl dicarbonate (1.1 equivalents) dissolved in dioxane is then added dropwise. The reaction mixture is stirred at room temperature for 12-18 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford tert-butyl 3-hydroxyazetidine-1-carboxylate (2) as a white solid.

Reactant MW Equivalents Quantity
Azetidin-3-ol HCl109.561.010.0 g
Di-tert-butyl dicarbonate218.251.122.0 g
Sodium Bicarbonate84.012.519.2 g
Product MW Theoretical Yield Typical Yield
Compound 2 173.2115.8 g85-95%
Synthesis of tert-Butyl this compound-1-carboxylate (4)

The formation of the aryl ether linkage can be achieved via several methods, with the Mitsunobu reaction being a highly effective choice for this transformation.

Reaction Scheme (Mitsunobu Reaction):

Experimental Procedure:

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (2) (1 equivalent), 2-tert-butylphenol (3) (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield tert-butyl this compound-1-carboxylate (4).

Reactant MW Equivalents
Compound 2 173.211.0
2-tert-Butylphenol (3)150.221.2
Triphenylphosphine262.291.5
DIAD202.211.5
Product MW Typical Yield
Compound 4 305.4270-85%
Deprotection to Yield this compound (5)

Removal of the Boc protecting group is typically achieved under acidic conditions.

Reaction Scheme:

Experimental Procedure:

tert-Butyl this compound-1-carboxylate (4) is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) (10 equivalents) is added at 0 °C. The reaction is stirred at room temperature for 2-4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound (5), which can be used in the next step without further purification.

Reactant MW Equivalents
Compound 4 305.421.0
TFA114.0210
Product MW Typical Yield
Compound 5 205.29>95% (crude)
Synthesis of Novel Derivatives via N-Functionalization

The secondary amine of this compound (5) is a versatile handle for the introduction of a wide range of functional groups. Below are representative protocols for N-alkylation and N-acylation.

Reaction Scheme:

Experimental Procedure:

To a solution of this compound (5) (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in dichloroethane (DCE) is added sodium triacetoxyborohydride (1.5 equivalents). The reaction mixture is stirred at room temperature for 12-18 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.

Reaction Scheme:

Experimental Procedure:

To a solution of this compound (5) (1 equivalent) and a carboxylic acid (1.1 equivalents) in DMF are added HATU (1.2 equivalents) and DIPEA (3 equivalents). The reaction is stirred at room temperature for 6-12 hours. The mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Potential Biological Signaling Pathways

While the specific biological targets of this compound derivatives are a subject of ongoing research, related phenoxy- and azetidine-containing compounds have shown activity against a variety of targets, including G-protein coupled receptors (GPCRs) and ion channels. A plausible signaling pathway that could be modulated by these derivatives is the GPCR signaling cascade.

Diagram of a Generic GPCR Signaling Pathway

G cluster_membrane Cell Membrane ligand This compound Derivative receptor GPCR ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation camp cAMP effector->camp Production pka Protein Kinase A camp->pka Activation response Cellular Response pka->response Phosphorylation Cascade

Caption: A potential GPCR signaling pathway modulated by novel azetidine derivatives.

Summary of Quantitative Data

The following table summarizes typical yields for the core synthetic route.

Step Product Description Typical Yield (%)
1Compound 2 Boc protection of 3-hydroxyazetidine85-95
2Compound 4 Mitsunobu reaction for ether formation70-85
3Compound 5 Boc deprotection>95 (crude)
4N-Functionalized DerivativesN-Alkylation or N-Acylation60-90

This guide provides a foundational framework for the synthesis and exploration of novel this compound derivatives. The experimental protocols are robust and can be adapted for the creation of a diverse library of compounds for further investigation in drug discovery programs.

In-Silico Modeling of 3-(2-Tert-butylphenoxy)azetidine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the methodologies for the in-silico investigation of 3-(2-Tert-butylphenoxy)azetidine, a novel azetidine derivative. Azetidine scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and favorable metabolic stability.[1] This document outlines a systematic approach to characterizing the potential biological interactions of this compound through molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations. Detailed hypothetical protocols, data presentation templates, and workflow visualizations are provided to guide researchers in drug discovery and development. While specific experimental data for this compound is not yet publicly available, this guide leverages established computational techniques and data from structurally related compounds to present a robust framework for its evaluation.

Introduction

Azetidines are four-membered saturated nitrogen-containing heterocycles that have emerged as valuable scaffolds in medicinal chemistry.[2] Their unique structural properties, including ring strain and conformational constraint, can lead to enhanced binding affinity and improved pharmacokinetic profiles compared to more flexible analogues.[1] The compound this compound incorporates a sterically hindered phenoxy group, suggesting potential for selective interactions with biological targets. The field of in-silico modeling provides a powerful, cost-effective, and rapid means to predict the biological activity and physicochemical properties of such novel compounds before committing to extensive laboratory synthesis and testing.[3][4] This guide details the theoretical and practical steps for the computational analysis of this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 3-substituted azetidines. A common approach involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with a phenoxide.

Proposed Experimental Protocol: Synthesis via Nucleophilic Substitution
  • Preparation of Sodium 2-tert-butylphenoxide: To a solution of 2-tert-butylphenol (1.0 eq) in dry tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Reaction with N-Boc-3-iodoazetidine: To the freshly prepared sodium 2-tert-butylphenoxide solution, add a solution of N-Boc-3-iodoazetidine (1.0 eq) in dry THF. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain N-Boc-3-(2-tert-butylphenoxy)azetidine.

  • Deprotection: Dissolve the purified N-Boc-3-(2-tert-butylphenoxy)azetidine in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v). Stir the solution at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM. Dry the organic layer over Na₂SO₄ and concentrate to yield this compound.

In-Silico Modeling Workflow

The in-silico evaluation of a novel compound typically follows a multi-step process, starting with target identification and progressing through docking, ADMET prediction, and molecular dynamics.

cluster_0 In-Silico Workflow A Target Identification (Literature Review, Homology Modeling) B Ligand Preparation (3D Structure Generation, Energy Minimization) A->B Input C Protein Preparation (PDB Structure, Remove Water, Add Hydrogens) A->C Input D Molecular Docking (Predict Binding Pose and Affinity) B->D Ligand C->D Receptor E ADMET Prediction (Solubility, Permeability, Toxicity) D->E Top Poses F Molecular Dynamics Simulation (Assess Complex Stability) D->F Top Poses G Hit Prioritization (Data Analysis) E->G Predicted Data F->G Predicted Data

Caption: General workflow for in-silico drug discovery.
Target Identification

Given the broad range of activities reported for azetidine derivatives, several protein families represent potential targets for this compound. These include, but are not limited to:

  • Kinases: Numerous azetidine-containing molecules have been investigated as kinase inhibitors for oncology applications.

  • G-protein coupled receptors (GPCRs): The rigid azetidine scaffold can be beneficial for binding to the well-defined pockets of GPCRs.

  • Enzymes (e.g., proteases, transferases): The specific stereochemistry of the compound may lead to selective enzyme inhibition.

For this guide, we will consider a hypothetical interaction with a kinase, a common target for small molecule inhibitors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][6] This method allows for the estimation of binding affinity through scoring functions.

  • Protein Preparation:

    • Download the 3D structure of the target kinase from the Protein Data Bank (PDB).

    • Using software such as AutoDock Tools, remove water molecules and co-crystalized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Define the grid box, which encompasses the active site of the protein.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw and save it in a suitable format (e.g., .mol).

    • Convert the structure to the PDBQT format using Open Babel or AutoDock Tools, which involves assigning Gasteiger charges and defining rotatable bonds.

  • Docking Simulation:

    • Perform the docking calculation using a program like AutoDock Vina.[7] The program will sample different conformations and orientations of the ligand within the defined grid box.

    • Analyze the output, which typically includes the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.

The following table presents a template for summarizing docking results against a panel of kinases. The values are illustrative and not based on experimental data.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
EGFR (2GS2)-8.5Met793, Leu718, Gly796
VEGFR2 (4ASD)-7.9Cys919, Asp1046, Glu885
CDK2 (1HCK)-7.2Leu83, Lys33, Asp86
ADMET Prediction

ADMET prediction is crucial for assessing the drug-likeness of a compound.[3][8][9] Various computational models can estimate properties related to absorption, distribution, metabolism, excretion, and toxicity.

Web-based platforms and standalone software like SwissADME, pkCSM, or ADMETlab can be used to predict a range of physicochemical and pharmacokinetic properties based on the molecule's structure.[3] Key parameters to evaluate include:

  • Lipinski's Rule of Five: Assesses oral bioavailability.

  • Aqueous Solubility (LogS): Influences absorption.

  • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

  • CYP450 Inhibition: Predicts potential for drug-drug interactions.

  • Hepatotoxicity and other toxicities: Flags potential safety concerns.

This table summarizes a hypothetical ADMET profile for this compound.

PropertyPredicted ValueInterpretation
Molecular Weight205.3 g/mol Compliant with Lipinski's Rule (<500)
LogP2.8Optimal for cell permeability
H-bond Donors1Compliant with Lipinski's Rule (<5)
H-bond Acceptors2Compliant with Lipinski's Rule (<10)
Aqueous Solubility (LogS)-3.5Moderately soluble
BBB PermeabilityYesPotential for CNS activity
CYP2D6 InhibitorYesPotential for drug-drug interactions
HepatotoxicityLow ProbabilityFavorable safety profile

Visualization of Potential Interactions

Based on the hypothetical docking results with EGFR, a potential signaling pathway that could be modulated by this compound is the EGFR signaling cascade, which is crucial in cell proliferation and survival.

cluster_pathway Hypothetical EGFR Signaling Inhibition ligand EGF Ligand receptor EGFR ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer compound This compound compound->dimer Inhibition ras RAS dimer->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk prolif Cell Proliferation & Survival erk->prolif

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

This technical guide outlines a systematic in-silico approach for the initial characterization of this compound. By employing molecular docking, ADMET prediction, and visualization of potential biological interactions, researchers can generate valuable hypotheses regarding the compound's mechanism of action, therapeutic potential, and drug-likeness. The described protocols and workflows provide a foundation for further computational and experimental studies to validate these predictions and accelerate the drug discovery process for this and other novel azetidine derivatives.

References

Quantum Chemical Calculations for 3-Phenoxyazetidine Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidine rings are valuable four-membered heterocyclic scaffolds in medicinal chemistry, known to enhance physicochemical properties such as metabolic stability and aqueous solubility. The introduction of a phenoxy group at the 3-position creates a class of derivatives with significant potential for interacting with biological targets through various non-covalent interactions.

Quantum chemical calculations are indispensable tools in modern drug discovery, providing deep insights into molecular structure, stability, and reactivity that are often inaccessible through experimental means alone.[1] For 3-phenoxyazetidine derivatives, these calculations can elucidate conformational preferences, electronic properties, and the energetics of interaction with protein targets, thereby guiding the rational design of novel therapeutic agents. This guide outlines the theoretical basis and practical workflow for performing such calculations.

Computational Workflow for Conformational Analysis

The conformational landscape of 3-phenoxyazetidine derivatives is critical to their biological activity. The relative orientation of the phenoxy group with respect to the azetidine ring dictates the molecule's shape and its ability to fit into a target's binding site. A typical workflow for exploring this landscape using quantum chemical methods is depicted below.

Computational Workflow cluster_0 Initial Structure Generation cluster_1 Quantum Mechanical Refinement cluster_2 Analysis & Interpretation start Define 3-Phenoxyazetidine Derivative gen_conformers Generate Initial Conformers (e.g., MMFF94) start->gen_conformers 2D to 3D geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-31G*) gen_conformers->geom_opt Low-energy conformers freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc Optimized geometries energy_analysis Calculate Relative Energies (ΔE, ΔG) freq_calc->energy_analysis Verified minima property_calc Compute Molecular Properties (ESP, Orbitals) energy_analysis->property_calc Lowest energy conformers sar_analysis Structure-Activity Relationship (SAR) Analysis property_calc->sar_analysis Calculated descriptors

Caption: A typical workflow for the quantum chemical analysis of molecular conformers.

Methodologies and Protocols

Conformational Search Protocol
  • Initial Structure Generation: The 2D structure of the 3-phenoxyazetidine derivative is sketched. A preliminary conformational search is performed using a molecular mechanics (MM) force field, such as MMFF94 or UFF, to generate a diverse set of low-energy starting geometries.

  • Quantum Mechanical Optimization: The resulting conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A common and effective level of theory for such molecules is the B3LYP functional with the 6-31G(d,p) basis set.[2] This provides a good balance between accuracy and computational cost.

  • Frequency Calculations: To verify that the optimized structures are true energy minima, harmonic frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable point on the potential energy surface. These calculations also yield thermodynamic data, such as zero-point vibrational energy (ZPVE) and Gibbs free energy.

  • Solvation Effects: To model a more biologically relevant environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water or another appropriate solvent.

Analysis of Results

The primary outputs of these calculations are the optimized geometries and their corresponding energies. This data allows for a detailed analysis of the molecule's structural preferences.

Data Presentation (Illustrative Examples)

Quantitative data from these calculations should be summarized in clear, structured tables to allow for easy comparison.

Table 1: Illustrative Relative Energies of Conformers for a Hypothetical 3-Phenoxyazetidine Derivative

Conformer IDDihedral Angle (C-C-O-C) (°)Relative Electronic Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Boltzmann Population (%)
Conf-01 178.50.000.0075.3
Conf-02 -65.21.251.1015.1
Conf-03 70.11.301.1813.5
Conf-04 5.53.503.85<0.1

Calculations performed at the B3LYP/6-31G(d,p) level of theory in vacuum.

Table 2: Illustrative Key Geometric Parameters for the Most Stable Conformer (Conf-01)

ParameterDescriptionCalculated Value
r(C-O) Azetidine C3 - Phenoxy O bond length1.38 Å
r(N-C) Azetidine N1 - C2 bond length1.47 Å
a(C-N-C) Azetidine C4-N1-C2 bond angle89.5°
d(H-N-C-C) Azetidine ring pucker dihedral15.2°

Application in Drug Development

Quantum chemical calculations are integral to structure-based drug design. The computed properties of 3-phenoxyazetidine derivatives can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity.[3][4] Furthermore, the lowest energy conformer provides a physically realistic starting point for molecular docking studies to predict binding modes and affinities with protein targets.

Integration into a Drug Discovery Cascade

The data generated from quantum chemical calculations informs multiple stages of the drug discovery process, from hit identification to lead optimization.

Drug Discovery Cascade cluster_0 Design & Synthesis cluster_1 Computational Evaluation cluster_2 Biological Evaluation design In Silico Design of Derivatives synthesis Chemical Synthesis & Purification design->synthesis Prioritized Candidates qm_calc Quantum Chemical Calculations (Conformation, ESP) design->qm_calc Hypothesized Structures in_vitro In Vitro Biological Assays (e.g., Kinase Assay) synthesis->in_vitro Synthesized Compounds docking Molecular Docking into Target qm_calc->docking Low-energy Conformers docking->design Binding Predictions sar Establish SAR in_vitro->sar Activity Data sar->design Feedback Loop for Next Generation

Caption: Integration of quantum chemistry into a drug discovery workflow.

Potential Signaling Pathway Interactions

Many small molecule drugs target protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[5] For instance, a 3-phenoxyazetidine derivative could be designed to inhibit a kinase in a pathway like the MAPK/ERK pathway, which is often dysregulated in cancer.[6]

Signaling Pathway receptor Growth Factor Receptor ras RAS receptor->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (Cell Growth, Proliferation) erk->transcription inhibitor 3-Phenoxyazetidine Derivative (Inhibitor) inhibitor->mek Inhibition

Caption: Hypothetical inhibition of the MEK kinase in the MAPK/ERK signaling pathway.

Conclusion

While specific published data for 3-phenoxyazetidine derivatives is pending, the application of quantum chemical calculations provides a powerful and predictive framework for their study. By leveraging established DFT methods, researchers can perform detailed conformational analyses, calculate key molecular properties, and generate robust hypotheses to guide synthesis and biological testing. This computational-first approach accelerates the drug discovery cycle, enabling the more efficient design of novel and effective therapeutic agents.

References

Investigating the Mechanism of Action of 3-(2-Tert-butylphenoxy)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific mechanism of action, quantitative biological data, and detailed experimental protocols for 3-(2-Tert-butylphenoxy)azetidine is not extensively available in the public domain. This guide provides a framework based on the chemical properties of azetidine-containing compounds and the known biological activities of structurally related molecules. Further empirical research is necessary to fully elucidate the precise mechanism of this specific compound.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural and chemical properties. The inherent ring strain of the azetidine moiety makes it a valuable scaffold in drug design, influencing both reactivity and molecular conformation. The compound this compound incorporates this reactive azetidine ring with a bulky 2-tert-butylphenoxy group, suggesting potential interactions with biological targets.

The azetidine ring can participate in interactions with enzymes and receptors, potentially leading to inhibition or activation of their functions[1]. The phenoxy group may further contribute to the compound's activity by enhancing its binding affinity to molecular targets[1]. This guide will explore the potential mechanisms of action of this compound by examining the known biological activities of similar azetidine derivatives and related phenoxy compounds.

Physicochemical Properties of Azetidine Derivatives

The physicochemical properties of azetidine derivatives play a crucial role in their pharmacokinetic and pharmacodynamic profiles. The four-membered ring of azetidine introduces greater strain and rigidity compared to larger heterocyclic rings like piperidine or pyrrolidine[1]. This can impact binding to target proteins. Key parameters such as topological polar surface area (TPSA) and lipophilicity (logD) are critical for cellular permeability and efflux[1].

Compound ClassRing SizeSubstituentTPSA (Ų)logDPotency (IC₅₀/EC₅₀)Target
Piperidine Analogue6-membered---0.4 µMCav2.2
Azetidine Analogue4-membered---1.2 µMCav2.2
3-methoxy-azetidine4-membered3-methoxy942.7≤10 nMBCL6
3-cyano-azetidine4-membered3-cyano1082.6≤10 nMBCL6

This table summarizes data for illustrative azetidine derivatives to highlight structure-activity relationships. Data for this compound is not currently available.

Potential Biological Targets and Mechanisms of Action

While the specific targets of this compound are unknown, the biological activities of structurally related compounds can provide insights into its potential mechanisms.

Interaction with Receptors and Enzymes

The general structure of this compound suggests it could interact with various biological targets. For instance, a series of 4-tert-butylphenoxyalkoxyamines have been investigated as dual-target ligands for the histamine H3 receptor (H3R) and monoamine oxidase B (MAO-B)[2][3]. This suggests that the tert-butylphenoxy moiety can confer affinity for these targets.

Enzyme Inhibition

The azetidine ring is a key feature in various enzyme inhibitors. For example, β-lactam antibiotics, which contain a 2-azetidinone ring, inhibit bacterial cell wall biosynthesis by targeting D,D-transpeptidase[4]. While this compound is not a β-lactam, its strained ring could still play a role in binding to and inhibiting enzyme activity. As mentioned, related phenoxy compounds have shown MAO-B inhibitory activity[2][3].

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Purified Enzyme (e.g., MAO-B) Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Substrate Substrate Add_Substrate Add Substrate Substrate->Add_Substrate Inhibitor This compound Inhibitor->Incubation Incubation->Add_Substrate Measurement Measure Product Formation Add_Substrate->Measurement Data_Analysis Calculate IC50 Measurement->Data_Analysis

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to a panel of receptors, transporters, and ion channels.

Methodology:

  • Target Selection: Based on structural similarity to known ligands, a primary screen could include receptors like histamine H3, dopamine, and serotonin receptors, as well as monoamine transporters.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Binding Reaction: Incubate the membranes with a known radioligand for the target receptor and varying concentrations of this compound.

  • Detection: Separate bound from unbound radioligand and quantify the radioactivity.

  • Data Analysis: Determine the Ki (inhibition constant) by analyzing the competition binding curves.

Enzyme Inhibition Assays

Objective: To assess the inhibitory activity of this compound against a panel of enzymes.

Methodology:

  • Enzyme Selection: Based on the phenoxy moiety, enzymes like MAO-A and MAO-B would be primary candidates.

  • Assay Principle: Utilize a fluorometric or colorimetric method to measure enzyme activity. For MAO-B, an Amplex™ Red Monoamine Oxidase Assay Kit or similar can be used[2].

  • Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound. b. Initiate the reaction by adding the substrate (e.g., p-tyramine for MAO). c. Monitor the production of the fluorescent or colored product over time.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular Functional Assays

Objective: To determine the functional effect of this compound on cells expressing a potential target receptor.

Methodology:

  • Cell Line: Use a cell line stably expressing the target receptor identified in binding assays (e.g., HEK293 cells expressing H3R).

  • Functional Readout: Measure a downstream signaling event, such as changes in intracellular calcium levels, cAMP production, or reporter gene expression.

  • Procedure: a. Treat the cells with varying concentrations of this compound. b. Stimulate the cells with a known agonist for the receptor. c. Measure the functional response.

  • Data Analysis: Determine if the compound acts as an agonist, antagonist, or allosteric modulator and calculate its potency (EC50 or IC50).

Experimental_Logic_Flow Start Hypothesis Generation Binding_Assay Radioligand Binding Assay Start->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay Start->Enzyme_Assay Hit_Identification Target Identified? Binding_Assay->Hit_Identification Enzyme_Assay->Hit_Identification Functional_Assay Cellular Functional Assay Hit_Identification->Functional_Assay Yes No_Hit Broaden Target Panel Hit_Identification->No_Hit No Mechanism_Elucidation Elucidate Mechanism of Action Functional_Assay->Mechanism_Elucidation

Conclusion and Future Directions

The precise mechanism of action of this compound remains to be elucidated through dedicated research. Based on the chemistry of its core scaffolds, this compound holds potential as a modulator of various biological targets, including G-protein coupled receptors and enzymes. The proposed experimental protocols provide a roadmap for future investigations to uncover its specific molecular interactions and downstream functional effects. A thorough understanding of its mechanism is crucial for any further development of this compound for therapeutic applications. Future research should focus on systematic screening to identify its primary biological targets and subsequent in-depth pharmacological characterization.

References

Preliminary Biological Screening of 3-(2-Tert-butylphenoxy)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a proposed preliminary biological screening cascade for the novel compound, 3-(2-Tert-butylphenoxy)azetidine. The content herein is designed for researchers, scientists, and drug development professionals, offering a structured approach to evaluating the potential therapeutic activities of this and similar small molecules. The experimental protocols and data presented are illustrative, based on established methodologies for analogous chemical scaffolds.

Introduction

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1] Their unique strained ring system imparts conformational rigidity and novel physicochemical properties, making them attractive scaffolds for drug discovery.[1][2] Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][3] For instance, various derivatives have been explored as GABA uptake inhibitors, STAT3 inhibitors, and antimalarial agents.[4][5][6]

The subject of this guide, this compound, features a sterically hindered phenoxy group appended to the azetidine core. This structural motif suggests potential interactions with a variety of biological targets. The following sections outline a systematic, multi-tiered screening approach to elucidate its initial biological activity profile.

Proposed Screening Cascade

A logical, tiered approach is proposed to efficiently screen this compound for a broad range of biological activities. The cascade begins with high-throughput primary screens to identify potential areas of interest, followed by more focused secondary assays for hit validation and preliminary mechanism-of-action studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Tier 3: Lead Optimization Pathway A Cytotoxicity Screen (NCI-60 Panel) D Active in Cytotoxicity Screen? A->D B Antimicrobial Screen (Broad Spectrum Panel) E Active in Antimicrobial Screen? B->E C CNS Receptor Binding (Selected Panel) F Active in CNS Binding Screen? C->F G Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) D->G Yes H MIC Determination & Spectrum Analysis E->H Yes I Functional Assays & Selectivity Profiling F->I Yes G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerizes dna DNA dimer->dna Translocates to Nucleus transcription Gene Transcription (Proliferation, Survival) dna->transcription compound This compound compound->stat3 Inhibits Phosphorylation?

References

Methodological & Application

Synthesis of 3-(2-Tert-butylphenoxy)azetidine: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 3-(2-Tert-butylphenoxy)azetidine, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Introduction

This compound is a substituted azetidine derivative. The azetidine ring is a four-membered saturated heterocycle that serves as a versatile scaffold in medicinal chemistry. Its constrained nature can impart favorable conformational rigidity to drug candidates, potentially leading to improved binding affinity and metabolic stability. The 2-tert-butylphenyl ether moiety can engage in various interactions with biological targets, making this compound an interesting starting point for the development of novel therapeutics.

This document presents two robust synthetic routes for the preparation of this compound: a Mitsunobu reaction and a Williamson ether synthesis. Both methods start from commercially available or readily accessible starting materials.

Data Presentation

The following table summarizes the key reagents and expected outcomes for the proposed synthetic protocols.

ParameterProtocol 1: Mitsunobu ReactionProtocol 2: Williamson Ether Synthesis
Starting Materials 1-Boc-3-hydroxyazetidine, 2-tert-butylphenol1-Boc-3-tosyloxyazetidine, 2-tert-butylphenol
Key Reagents DIAD or DEAD, Triphenylphosphine (PPh₃)Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF) or Acetonitrile (MeCN)
Reaction Temperature 0 °C to room temperatureRoom temperature to 80 °C
Protection Strategy N-Boc protection of azetidineN-Boc protection of azetidine
Deprotection Step Trifluoroacetic acid (TFA) or HCl in DioxaneTrifluoroacetic acid (TFA) or HCl in Dioxane
Expected Intermediate tert-Butyl this compound-1-carboxylatetert-Butyl this compound-1-carboxylate
Final Product This compoundThis compound
Typical Yield 60-80% (over 2 steps)50-70% (over 2 steps)
Purity >95% (after chromatography)>95% (after chromatography)

Experimental Protocols

Protocol 1: Synthesis via Mitsunobu Reaction

This two-step protocol involves the Mitsunobu reaction between N-Boc-3-hydroxyazetidine and 2-tert-butylphenol, followed by the deprotection of the Boc group.

Step 1: Synthesis of tert-Butyl this compound-1-carboxylate

  • To a stirred solution of 1-Boc-3-hydroxyazetidine (1.0 eq.), 2-tert-butylphenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl this compound-1-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq.) in dichloromethane (DCM, 0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq.) or a 4 M solution of HCl in 1,4-dioxane (5 eq.) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by chromatography if necessary.

Protocol 2: Synthesis via Williamson Ether Synthesis

This protocol involves the preparation of a tosyloxy-azetidine intermediate, followed by a Williamson ether synthesis with 2-tert-butylphenol and subsequent deprotection.

Step 1: Synthesis of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

  • To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq.) portionwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give tert-butyl 3-(tosyloxy)azetidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl this compound-1-carboxylate

  • To a solution of 2-tert-butylphenol (1.2 eq.) in anhydrous dimethylformamide (DMF, 0.2 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portionwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate (1.0 eq.) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl this compound-1-carboxylate.

Step 3: Synthesis of this compound

  • Follow the deprotection procedure as described in Protocol 1, Step 2.

Visualizations

The following diagrams illustrate the logical workflow of the described synthetic protocols.

Mitsunobu_Reaction_Workflow start Start Materials: 1-Boc-3-hydroxyazetidine 2-tert-butylphenol mitsunobu Mitsunobu Reaction (DIAD/DEAD, PPh3, THF) start->mitsunobu intermediate Intermediate: tert-Butyl 3-(2-tert-butylphenoxy) azetidine-1-carboxylate mitsunobu->intermediate deprotection Boc Deprotection (TFA or HCl/Dioxane) intermediate->deprotection product Final Product: This compound deprotection->product

Caption: Workflow for the synthesis of this compound via Mitsunobu reaction.

Williamson_Ether_Synthesis_Workflow start_williamson Start Materials: 1-Boc-3-hydroxyazetidine 2-tert-butylphenol tosylation Tosylation (TsCl, Et3N, DCM) start_williamson->tosylation tosyl_intermediate Intermediate: tert-Butyl 3-(tosyloxy) azetidine-1-carboxylate tosylation->tosyl_intermediate williamson_ether Williamson Ether Synthesis (NaH, DMF) tosyl_intermediate->williamson_ether boc_product_williamson Intermediate: tert-Butyl 3-(2-tert-butylphenoxy) azetidine-1-carboxylate williamson_ether->boc_product_williamson deprotection_williamson Boc Deprotection (TFA or HCl/Dioxane) boc_product_williamson->deprotection_williamson final_product_williamson Final Product: This compound deprotection_williamson->final_product_williamson

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Application Notes and Protocols for 3-(2-tert-butylphenoxy)azetidine in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(2-tert-butylphenoxy)azetidine scaffold is a promising structural motif in medicinal chemistry, offering a unique combination of rigidity and three-dimensional complexity. The azetidine ring, a four-membered saturated heterocycle, provides a constrained conformation that can enhance binding affinity and selectivity for biological targets. The 2-tert-butylphenoxy group offers a bulky, lipophilic substituent that can engage in hydrophobic interactions within protein binding pockets. This combination makes the scaffold a valuable starting point for the design of novel therapeutics targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and transporters.

Potential Therapeutic Applications

Based on existing research on analogous structures, the this compound scaffold holds potential for the development of agents targeting:

  • Vesicular Monoamine Transporter 2 (VMAT2): As an inhibitor of VMAT2, this scaffold could be explored for the treatment of substance abuse disorders, such as methamphetamine addiction.[1]

  • Histamine H3 Receptor (H3R): The tert-butylphenoxy moiety is a known pharmacophore for H3R antagonists.[2][3][4][5][6] Molecules based on this scaffold could be developed for neurological disorders like Parkinson's disease, narcolepsy, and cognitive impairments.

  • Monoamine Oxidase B (MAO-B): The scaffold has been incorporated into dual-target ligands that also inhibit MAO-B, suggesting its utility in developing treatments for neurodegenerative diseases like Parkinson's disease.[2][3][4][5][6]

Data Presentation: Pharmacological Activity of Analogs

The following tables summarize the quantitative data for compounds containing similar structural motifs to this compound, highlighting the potential of this scaffold.

Table 1: Azetidine Analogs as VMAT2 Inhibitors [1]

CompoundR GroupInhibition Constant (Ki) [nM]
cis-Azetidine Analog 1 4-methoxy24
trans-Azetidine Analog 2 3,4-methylenedioxy31
Lobelane (Reference) -45
Norlobelane (Reference) -43

Table 2: tert-Butylphenoxy Analogs as Histamine H3 Receptor Antagonists and MAO-B Inhibitors [2][3][4][5][6]

Compound IDAmine MoietyhH3R Affinity (Ki) [nM]hMAO-B Inhibition (IC50) [nM]
DL76 Piperidine3848
Analog 5 Pyrrolidine> 500< 50
Analog 9 2-Methylpiperidine> 500< 50
Analog 13 2-Methylpyrrolidine254

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The Histamine H3 receptor is a Gi/o-coupled GPCR. Its activation inhibits adenylyl cyclase, reducing intracellular cAMP levels and subsequent protein kinase A (PKA) activity. H3R stimulation can also activate the MAPK and PI3K/AKT signaling pathways.[1][7][8][9][10] Antagonists of H3R block these effects and can increase the release of various neurotransmitters, including histamine, dopamine, and acetylcholine.[8][10]

H3R_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular H3R H3 Receptor Gi_o Gi/o H3R->Gi_o activates Neurotransmitter_Release Inhibition of Neurotransmitter Release H3R->Neurotransmitter_Release AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC PLC Histamine Histamine Histamine->H3R Gi_o->AC inhibits MAPK MAPK Pathway Gi_o->MAPK activates PI3K_AKT PI3K/AKT Pathway Gi_o->PI3K_AKT activates PKA PKA cAMP->PKA activates

Caption: Histamine H3 Receptor Signaling Pathway.

Dopamine Transporter (DAT) Functional Workflow

The dopamine transporter is a symporter that utilizes the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions to transport dopamine from the synaptic cleft back into the presynaptic neuron.[11][12][13][14] Its activity is modulated by various protein kinases, including protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).[11]

DAT_Workflow cluster_membrane Presynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Presynaptic Terminal DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in transports Na_in Na+ DAT->Na_in transports Cl_in Cl- DAT->Cl_in transports Dopamine_out Dopamine Dopamine_out->DAT binds Na_out Na+ Na_out->DAT binds Cl_out Cl- Cl_out->DAT binds Kinases Protein Kinases (PKC, ERK) Kinases->DAT modulates activity

Caption: Dopamine Transporter (DAT) Functional Workflow.

Experimental Protocols

Protocol 1: Vesicular Monoamine Uptake Assay

This protocol is adapted for screening inhibitors of VMAT2.[2][3][15][16]

Objective: To determine the inhibitory activity of test compounds on the uptake of a radiolabeled or fluorescent monoamine substrate into synaptic vesicles.

Materials:

  • Isolated synaptic vesicles from rat brain tissue or cells expressing VMAT2.

  • Assay Buffer: 50 mM HEPES, 100 mM potassium tartrate, 5 mM MgCl2, 1 mM ascorbic acid, pH 7.4.

  • [3H]Dopamine or a fluorescent VMAT2 substrate (e.g., FFN206).

  • ATP and AMP solutions.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well filter plates.

  • Scintillation fluid and counter or fluorescence plate reader.

Procedure:

  • Prepare a reaction mixture containing assay buffer, [3H]dopamine (or fluorescent substrate), and either ATP (for active transport) or AMP (for background control).

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Initiate the uptake reaction by adding the isolated synaptic vesicles to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes).

  • Terminate the reaction by rapidly filtering the contents of each well through the filter plate and washing with ice-cold assay buffer to remove unbound substrate.

  • For radiolabeled substrate, add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter. For fluorescent substrate, measure the fluorescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Protocol 2: MAO-B Inhibitor Screening Assay (Fluorometric)

This protocol is based on commercially available kits for high-throughput screening of MAO-B inhibitors.[17][18][19][20]

Objective: To determine the inhibitory activity of test compounds on MAO-B enzyme activity by measuring the production of hydrogen peroxide.

Materials:

  • Recombinant human MAO-B enzyme.

  • MAO-B Assay Buffer.

  • MAO-B substrate (e.g., tyramine or benzylamine).

  • A fluorescent probe that reacts with hydrogen peroxide (e.g., Amplex Red or similar).

  • Horseradish peroxidase (HRP).

  • A known MAO-B inhibitor as a positive control (e.g., selegiline).

  • Test compounds dissolved in a suitable solvent.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare a working solution of the MAO-B enzyme in the assay buffer.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control and a positive control.

  • Add the MAO-B enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.

  • Initiate the enzymatic reaction by adding the reaction mixture to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points or at a fixed endpoint.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile and valuable starting point for the design of novel drug candidates. Its unique structural features make it suitable for targeting a range of proteins implicated in neurological and substance abuse disorders. The provided application notes, data, and protocols offer a framework for researchers to explore the potential of this scaffold in their drug discovery programs. Further synthesis and evaluation of derivatives based on this core structure are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for 3-(2-Tert-butylphenoxy)azetidine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the investigation of 3-(2-Tert-butylphenoxy)azetidine as a potential kinase inhibitor. Due to the limited publicly available data on the specific biological activity of this compound, this document presents a hypothetical framework for its evaluation against a plausible target, Receptor Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death. The protocols and data herein are illustrative and intended to serve as a comprehensive guide for the screening and characterization of novel small molecule kinase inhibitors.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in a multitude of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. This compound is a novel small molecule with structural features that suggest potential interaction with the ATP-binding pocket of certain kinases. This document outlines a series of protocols to assess its inhibitory activity and selectivity, using RIPK1 as a primary target for this investigation.

Hypothetical Data Summary

The following tables represent hypothetical data for this compound, illustrating the type of quantitative information that would be generated during its characterization as a kinase inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Assay Format
RIPK1 75 ADP-Glo™ Kinase Assay
RIPK21,200ADP-Glo™ Kinase Assay
JAK1>10,000ADP-Glo™ Kinase Assay
JAK2>10,000ADP-Glo™ Kinase Assay
JAK38,500ADP-Glo™ Kinase Assay
TYK2>10,000ADP-Glo™ Kinase Assay

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpointEC50 (nM)
HT-29TNF-α induced necroptosisCell Viability (CellTiter-Glo®)250
U937Western BlotInhibition of p-MLKL300

Experimental Protocols

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This protocol describes a luminescence-based assay to measure the inhibitory effect of this compound on the activity of a target kinase (e.g., RIPK1). The assay quantifies the amount of ADP produced in the kinase reaction, which is inversely correlated with kinase inhibition.

Materials:

  • Recombinant human kinase (e.g., RIPK1)

  • Kinase-specific substrate and cofactors

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (test compound)

  • Known kinase inhibitor (positive control)

  • DMSO (vehicle control)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or control (DMSO, positive control) to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and substrate in assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Inhibition of TNF-α Induced Necroptosis

This protocol assesses the ability of this compound to protect cells from necroptotic cell death induced by TNF-α, a downstream effect of RIPK1 activation.

Materials:

  • HT-29 human colon adenocarcinoma cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • TNF-α (human)

  • Smac mimetic (e.g., birinapant)

  • Z-VAD-FMK (pan-caspase inhibitor)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 10,000 cells per well and incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Induction of Necroptosis:

    • Add a combination of TNF-α (final concentration 100 ng/mL), Smac mimetic (final concentration 100 nM), and Z-VAD-FMK (final concentration 20 µM) to the wells.

    • Include control wells with cells only, cells with vehicle + inducers, and cells with compound only.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated, non-induced cells (100% viability) and the vehicle-treated, induced cells (0% protection).

    • Plot the percentage of protection against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Visualizations

Signaling Pathway

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 ComplexI Complex I TRADD->ComplexI RIPK1->ComplexI RIPK3 RIPK3 RIPK1->RIPK3 K63-Ub Phosphorylation cIAP cIAP1/2 TRAF2->cIAP TRAF2->ComplexI LUBAC LUBAC cIAP->LUBAC cIAP->ComplexI LUBAC->ComplexI NFkB NF-κB Activation (Survival, Inflammation) ComplexI->NFkB ComplexII Complex II (Necrosome) ComplexI->ComplexII cIAP degradation FADD FADD ComplexII->FADD Casp8 Caspase-8 ComplexII->Casp8 ComplexII->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Inhibitor This compound Inhibitor->RIPK1

Caption: Hypothetical signaling pathway of TNF-α induced necroptosis via RIPK1.

Experimental Workflow

Kinase_Inhibitor_Workflow Start Start: Compound Synthesis This compound BiochemScreen Primary Screening: Biochemical Assay (ADP-Glo) Determine IC50 vs. Target Kinase Start->BiochemScreen HitIdent Hit Identification (IC50 < 1 µM) BiochemScreen->HitIdent Selectivity Selectivity Profiling: Test against Kinase Panel HitIdent->Selectivity Yes Stop Stop/Deprioritize HitIdent->Stop No CellAssay Cellular Potency Assay: Necroptosis Assay Determine EC50 Selectivity->CellAssay TargetEngagement Target Engagement: Western Blot for p-MLKL CellAssay->TargetEngagement LeadOpt Lead Optimization TargetEngagement->LeadOpt

Caption: Workflow for screening and characterization of a novel kinase inhibitor.

Application Notes and Protocols: Antimicrobial Activity of 3-(2-Tert-butylphenoxy)azetidine Against Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacterial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Azetidine derivatives have garnered considerable interest in medicinal chemistry due to their unique structural features and diverse biological activities, including antibacterial properties.[1][2][3][4] The compound 3-(2-Tert-butylphenoxy)azetidine represents a novel scaffold with potential antimicrobial efficacy. The incorporation of a bulky tert-butylphenoxy group on the azetidine ring may enhance its interaction with bacterial targets and improve its pharmacological profile.

These application notes provide a comprehensive overview of the potential antimicrobial activity of this compound against a panel of resistant bacterial strains. The document outlines detailed protocols for evaluating its efficacy through the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. Furthermore, a hypothetical signaling pathway targeted by this compound is presented to guide mechanism-of-action studies.

Disclaimer: The following data are hypothetical and for illustrative purposes, as specific experimental results for this compound are not yet publicly available. The protocols provided are standard and widely accepted methodologies for antimicrobial susceptibility testing.

Data Presentation: Hypothetical Antimicrobial Activity

The potential antimicrobial activity of this compound was evaluated against a panel of clinically relevant resistant bacterial strains. The following tables summarize the hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainResistance ProfileMIC (µg/mL)
Staphylococcus aureus (MRSA)Methicillin-Resistant8
Enterococcus faecium (VRE)Vancomycin-Resistant16
Pseudomonas aeruginosaMulti-Drug Resistant32
Klebsiella pneumoniae (CRE)Carbapenem-Resistant16
Escherichia coli (ESBL)Extended-Spectrum β-lactamase8

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainResistance ProfileMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (MRSA)Methicillin-Resistant162
Enterococcus faecium (VRE)Vancomycin-Resistant644
Pseudomonas aeruginosaMulti-Drug Resistant>64>2
Klebsiella pneumoniae (CRE)Carbapenem-Resistant322
Escherichia coli (ESBL)Extended-Spectrum β-lactamase162

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[5][6][7] The broth microdilution method is a standard procedure for determining MIC values.[8][9][10]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Bacterial Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution (at 2x the highest desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (bacterial growth without the compound), and well 12 will serve as a negative control (broth sterility).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Assay

A time-kill assay evaluates the rate of bactericidal activity of an antimicrobial agent over time.[13][14][15][16]

Materials:

  • This compound

  • CAMHB

  • Bacterial strains

  • Spectrophotometer

  • Shaking incubator (37°C)

  • MHA plates

  • Sterile saline or PBS

Protocol:

  • Preparation of Test Cultures:

    • Prepare a bacterial culture in the mid-logarithmic phase as described in the MIC protocol.

    • Dilute the culture in pre-warmed CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Exposure to Test Compound:

    • Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control flask with no compound.

    • Inoculate each flask with the prepared bacterial suspension.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate 100 µL of the appropriate dilutions onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Hypothetical Signaling Pathway: Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density.[17][18] Many pathogenic bacteria use QS to regulate virulence factor production and biofilm formation, making it an attractive target for antimicrobial therapy.[17] The following diagram illustrates a hypothetical mechanism where this compound acts as a QS inhibitor.

cluster_bacterium Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Signal_Molecule Autoinducer (e.g., AHL) Signal_Synthase->Signal_Molecule synthesis Receptor Receptor (e.g., LuxR) Signal_Molecule->Receptor binding Signal_Molecule_ext Extracellular Autoinducers Signal_Molecule->Signal_Molecule_ext Virulence_Genes Virulence Genes Receptor->Virulence_Genes activation Virulence_Factors Virulence Factors Virulence_Genes->Virulence_Factors expression Compound This compound Compound->Receptor inhibition

Caption: Hypothetical inhibition of a bacterial quorum sensing pathway by this compound.

Experimental Workflow: MIC and MBC Determination

The following workflow diagram illustrates the sequential steps involved in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial compound.

A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacteria A->C B Serial Dilution of Compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (No visible growth) D->E F Subculture from clear wells onto agar plates E->F G Incubate Agar Plates at 37°C for 18-24h F->G H Determine MBC (≥99.9% killing) G->H

Caption: Workflow for the determination of MIC and MBC.

References

Application Notes and Protocols for High-Throughput Screening of 3-(2-Tert-butylphenoxy)azetidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for novel 3-(2-tert-butylphenoxy)azetidine analogs. Based on the shared structural motif with known bioactive molecules, these compounds are hypothesized to target monoamine transporters and monoamine oxidases.[1][2] The following protocols and data presentation guidelines are designed to facilitate the rapid and efficient screening of compound libraries to identify promising lead candidates.

Introduction

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting central nervous system (CNS) disorders. Analogs of this structure may interact with key proteins involved in neurotransmission, such as monoamine transporters—including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT)—and monoamine oxidases (MAO-A and MAO-B).[3][4][5] High-throughput screening (HTS) is an essential tool for rapidly assessing the activity of a large number of these analogs against these potential targets.[6][7]

This document outlines detailed protocols for fluorescence-based, radioligand-based, and label-free HTS assays suitable for identifying and characterizing inhibitors of these targets.

Potential Biological Targets and Signaling Pathways

The primary hypothesized targets for this compound analogs are the monoamine transporters and monoamine oxidases.

  • Monoamine Transporters (NET, DAT, SERT): These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thus regulating the duration and intensity of neuronal signaling.[8][9][10] Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters, a mechanism exploited by many antidepressant and psychostimulant drugs.[5]

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters.[11] Inhibition of MAO-A and MAO-B can increase the levels of these neurotransmitters and is a therapeutic strategy for depression and Parkinson's disease.[1][11]

Experimental Protocols

Protocol 1: Fluorescence-Based Monoamine Transporter Uptake Assay

This protocol describes a homogeneous, fluorescence-based assay to screen for inhibitors of NET, DAT, and SERT. The assay utilizes a fluorescent substrate that is taken up by cells expressing the specific transporter, leading to an increase in fluorescence intensity.[10][12]

Objective: To identify compounds that inhibit the uptake of a fluorescent substrate by monoamine transporters.

Materials:

  • HEK293 cells stably expressing human NET, DAT, or SERT

  • Poly-D-lysine coated 384-well black, clear-bottom microplates

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

  • Fluorescent substrate (e.g., a mimetic of biogenic amine neurotransmitters)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Reference inhibitors (e.g., Nisoxetine for NET, GBR12909 for DAT, Paroxetine for SERT)

  • Fluorescence microplate reader with bottom-read capabilities

Workflow Diagram:

G cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Seed cells expressing monoamine transporter prep2 Incubate overnight prep1->prep2 assay1 Wash cells and add assay buffer prep2->assay1 assay2 Add test compounds and reference inhibitors assay1->assay2 assay3 Pre-incubate assay2->assay3 assay4 Add fluorescent substrate assay3->assay4 assay5 Kinetic read on fluorescence plate reader assay4->assay5 analysis1 Calculate initial rate of uptake assay5->analysis1 analysis2 Generate dose-response curves analysis1->analysis2 analysis3 Determine IC50 values analysis2->analysis3

Caption: Workflow for the fluorescence-based monoamine transporter uptake assay.

Procedure:

  • Cell Plating: Seed HEK293 cells stably expressing the transporter of interest (NET, DAT, or SERT) into 384-well poly-D-lysine coated plates at a density of 10,000 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: The next day, remove the culture medium. Add 20 µL of assay buffer to all wells. Add 1 µL of test compound or reference inhibitor at various concentrations.

  • Pre-incubation: Incubate the plate for 10-20 minutes at 37°C.

  • Substrate Addition: Add 20 µL of the fluorescent substrate solution to all wells.

  • Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically for 30 minutes at 37°C.

Data Analysis:

  • Determine the initial rate of fluorescence increase (slope of the kinetic curve).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Protocol 2: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a traditional and robust method to determine the binding affinity of test compounds to monoamine transporters using a radiolabeled ligand.

Objective: To determine the affinity (Ki) of compounds for NET, DAT, or SERT by measuring their ability to displace a specific radioligand.

Materials:

  • Cell membranes prepared from cells expressing high levels of NET, DAT, or SERT

  • Radioligand (e.g., [3H]Nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]Citalopram for SERT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • Non-specific binding control (e.g., Desipramine for NET, GBR12909 for DAT, Fluoxetine for SERT)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Workflow Diagram:

G cluster_prep Reaction Setup cluster_incubation Incubation cluster_harvest Harvesting and Detection cluster_analysis Data Analysis prep1 Add assay buffer, radioligand, and test compound/vehicle to wells prep2 Add cell membranes prep1->prep2 inc1 Incubate at room temperature prep2->inc1 harvest1 Rapidly filter through glass fiber filters inc1->harvest1 harvest2 Wash filters with ice-cold assay buffer harvest1->harvest2 harvest3 Add scintillation cocktail to filters harvest2->harvest3 harvest4 Count radioactivity harvest3->harvest4 analysis1 Calculate specific binding harvest4->analysis1 analysis2 Generate competition binding curves analysis1->analysis2 analysis3 Determine Ki values analysis2->analysis3

Caption: Workflow for the radioligand binding assay.

Procedure:

  • Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution, and 25 µL of test compound solution at various concentrations.

  • Membrane Addition: Add 100 µL of the cell membrane suspension to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of a known inhibitor) from total binding (in the absence of inhibitor).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition binding model to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Fluorimetric Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a continuous, fluorimetric assay to screen for inhibitors of MAO-A and MAO-B. The assay measures the hydrogen peroxide (H2O2) produced from the deamination of a substrate by MAO.[11]

Objective: To identify and characterize inhibitors of MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A or MAO-B

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates like kynuramine for MAO-A and benzylamine for MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or similar fluorogenic probe)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 384-well black microplates

  • Fluorescence microplate reader

Workflow Diagram:

G cluster_prep Reaction Setup cluster_incubation Pre-incubation cluster_reaction Reaction and Detection cluster_analysis Data Analysis prep1 Add MAO enzyme, HRP, and Amplex Red to wells prep2 Add test compounds and reference inhibitors prep1->prep2 inc1 Incubate at 37°C prep2->inc1 react1 Add MAO substrate to initiate reaction inc1->react1 react2 Incubate and measure fluorescence kinetically react1->react2 analysis1 Calculate reaction rate react2->analysis1 analysis2 Generate dose-response curves analysis1->analysis2 analysis3 Determine IC50 values analysis2->analysis3

Caption: Workflow for the fluorimetric MAO inhibition assay.

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing MAO enzyme, HRP, and Amplex Red in assay buffer.

  • Compound Addition: Add 20 µL of the reaction mixture to each well of a 384-well plate. Add 1 µL of test compound or reference inhibitor.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of the MAO substrate to each well to start the reaction.

  • Fluorescence Reading: Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C (Excitation: ~530-560 nm, Emission: ~590 nm).

Data Analysis:

  • Calculate the rate of the reaction (slope of the fluorescence versus time curve).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Quantitative data from the screening assays should be summarized in clear and structured tables for easy comparison of the activity and selectivity of the this compound analogs.

Table 1: Inhibitory Activity of this compound Analogs against Monoamine Transporters

Compound IDNET IC50 (nM)DAT IC50 (nM)SERT IC50 (nM)NET/DAT SelectivityNET/SERT Selectivity
Analog-00115.2350.8875.123.157.6
Analog-002250.685.31200.40.344.79
Analog-0038.9150.2450.716.950.6
Nisoxetine1.2280.545.3233.837.8
GBR12909350.15.6980.20.0160.28
Paroxetine40.5320.70.87.90.02

Table 2: Inhibitory Activity of this compound Analogs against Monoamine Oxidases

Compound IDMAO-A IC50 (nM)MAO-B IC50 (nM)MAO-B/MAO-A Selectivity Index
Analog-0042500750.03
Analog-005120150012.5
Analog-00645551.22
Clorgyline2.535001400
Selegiline45008.20.0018

Conclusion

The protocols and guidelines presented here provide a robust framework for the high-throughput screening of this compound analogs against key CNS targets. By employing these fluorescence-based and radioligand-based assays, researchers can efficiently identify and characterize novel compounds with desired potency and selectivity, accelerating the drug discovery process for new treatments of neurological and psychiatric disorders.

References

Developing STAT3 Inhibitors from a 3-Phenoxyazetidine Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors derived from a 3-phenoxyazetidine core. These notes are intended to guide researchers through the key experimental procedures for characterizing these compounds, from initial biochemical assays to in vivo efficacy studies.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including cell proliferation, survival, differentiation, and immune responses.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a compelling target for cancer therapy.[2][3] The development of small molecule inhibitors that can effectively and selectively block STAT3 activity is a significant area of research. A promising class of irreversible STAT3 inhibitors has been developed based on a 3-phenoxyazetidine scaffold. These compounds have been shown to covalently bind to STAT3 and inhibit its activity both in vitro and in vivo.

Data Presentation

The following tables summarize the quantitative data for a selection of 3-phenoxyazetidine-based STAT3 inhibitors, providing a comparative overview of their potency.

Table 1: In Vitro STAT3 DNA-Binding Inhibition

Compound IDModificationIC50 (µM) for STAT3 DNA-Binding
H182 Azetidine derivative0.66 ± 0.10
H172 Azetidine derivative0.98 ± 0.05
H120 Azetidine derivative1.75 ± 0.19
H105 Azetidine derivative2.07 ± 0.12

Table 2: Comparative IC50 Values of Other Small Molecule STAT3 Inhibitors

Compound IDTarget DomainAssay TypeIC50 (µM)
S3I-201 SH2STAT3 DNA-binding86 ± 33
BP-1-102 SH2STAT3:STAT3 complex formation6.8
inS3-54 DNA-bindingSTAT3 DNA-binding (EMSA)~20
TTI-101 SH2STAT3 phosphorylation0.025 - 0.120
A11 SH2FP Assay5.18

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of 3-phenoxyazetidine-based STAT3 inhibitors.

Protocol 1: STAT3 Phosphorylation Assay by Western Blot

This protocol details the detection of phosphorylated STAT3 (p-STAT3) at Tyr705, a critical step in its activation, in cancer cell lines treated with inhibitors.

Materials:

  • Cancer cell lines with constitutive STAT3 activation (e.g., MDA-MB-468, DU145, HepG2).

  • Cell culture medium and supplements.

  • 3-phenoxyazetidine STAT3 inhibitors.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-p-STAT3 (Tyr705) and Mouse anti-STAT3.

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the 3-phenoxyazetidine inhibitor or DMSO (vehicle control) for the desired time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

  • Protein Transfer: After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C. The following day, wash the membrane three times with TBST for 10 minutes each. Then, incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To determine total STAT3 levels, the membrane can be stripped and re-probed with an antibody against total STAT3, following the same procedure. A loading control like β-actin should also be probed to ensure equal protein loading.[4][5][6][7]

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

This assay assesses the ability of the inhibitors to prevent STAT3 from binding to its consensus DNA sequence.

Materials:

  • Nuclear extraction buffer.

  • BCA protein assay kit.

  • STAT3 consensus oligonucleotide probe (e.g., hSIE probe), labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., ³²P).

  • Unlabeled ("cold") STAT3 consensus oligonucleotide.

  • Binding buffer.

  • Polyacrylamide gels for native electrophoresis.

  • TBE buffer.

  • Detection system appropriate for the label (e.g., chemiluminescence or autoradiography).

Procedure:

  • Nuclear Extract Preparation: Treat cells with the 3-phenoxyazetidine inhibitor as described in Protocol 1. Prepare nuclear extracts from the treated cells using a nuclear extraction kit or a standard protocol. Determine the protein concentration of the nuclear extracts.

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (e.g., 5-10 µg), the labeled STAT3 probe, and the binding buffer. For competition assays, add an excess of unlabeled "cold" probe to a separate reaction to demonstrate binding specificity. In the experimental tubes, add varying concentrations of the inhibitor. Incubate the reactions at room temperature for 20-30 minutes.

  • Native Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer until the dye front reaches the bottom.

  • Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled probe using a method compatible with the label. For biotin-labeled probes, this typically involves incubation with streptavidin-HRP followed by a chemiluminescent substrate. For radioactive probes, expose the dried gel to X-ray film.

  • Analysis: A "shift" in the migration of the labeled probe indicates the formation of a STAT3-DNA complex. A decrease in the intensity of the shifted band in the presence of the inhibitor indicates inhibition of STAT3 DNA-binding activity.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)

This protocol measures the number of viable cells in culture after treatment with the inhibitors, providing an assessment of their cytotoxic or cytostatic effects.

Materials:

  • Cancer cell lines.

  • 96-well opaque-walled plates.

  • CellTiter-Glo® Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurements.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the 3-phenoxyazetidine inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Assay Procedure: Equilibrate the plate to room temperature for about 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability (as a percentage of the vehicle control) against the inhibitor concentration to determine the IC50 value.[8][9][10]

Protocol 4: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of 3-phenoxyazetidine STAT3 inhibitors in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Human breast cancer cells (e.g., MDA-MB-231).

  • Matrigel (optional).

  • 3-phenoxyazetidine STAT3 inhibitor formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., 1-5 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse. For orthotopic models, inject the cells into the mammary fat pad.[11][12]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the 3-phenoxyazetidine inhibitor to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Study Termination and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and, if desired, process them for further analysis (e.g., Western blot for p-STAT3, immunohistochemistry).

  • Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.[13][14]

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates Inhibitor 3-Phenoxyazetidine Inhibitor Inhibitor->STAT3_inactive Covalently Binds & Inhibits Activation DNA DNA STAT3_dimer_nuc->DNA Binds Gene_Expression Target Gene Expression (Proliferation, Survival, etc.) DNA->Gene_Expression Regulates

Caption: STAT3 Signaling Pathway and Point of Inhibition.

Inhibitor_Development_Workflow cluster_discovery Discovery & Lead Optimization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Compound_Synthesis Compound Synthesis (3-Phenoxyazetidine Core) Biochemical_Screening Biochemical Screening (e.g., FP, ITC) Compound_Synthesis->Biochemical_Screening Phosphorylation_Assay STAT3 Phosphorylation (Western Blot) Biochemical_Screening->Phosphorylation_Assay DNA_Binding_Assay DNA-Binding Assay (EMSA) Phosphorylation_Assay->DNA_Binding_Assay Cell_Viability Cell Viability Assays (e.g., CellTiter-Glo) DNA_Binding_Assay->Cell_Viability Xenograft_Model Tumor Xenograft Models Cell_Viability->Xenograft_Model Efficacy_Studies Efficacy & PK/PD Studies Xenograft_Model->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies IND_Enabling IND-Enabling Studies Tox_Studies->IND_Enabling

Caption: Drug Development Workflow for STAT3 Inhibitors.

Logical_Relationship Inhibitor 3-Phenoxyazetidine Inhibitor STAT3_Binding Binds to STAT3 Inhibitor->STAT3_Binding Mechanism of Action Phospho_Inhibition Inhibits STAT3 Phosphorylation STAT3_Binding->Phospho_Inhibition Dimer_Inhibition Inhibits STAT3 Dimerization Phospho_Inhibition->Dimer_Inhibition DNA_Binding_Inhibition Inhibits STAT3 DNA Binding Dimer_Inhibition->DNA_Binding_Inhibition Gene_Downregulation Downregulates Target Genes (e.g., Cyclin D1, Bcl-2) DNA_Binding_Inhibition->Gene_Downregulation Consequence Cell_Death Induces Apoptosis / Reduces Viability Gene_Downregulation->Cell_Death Tumor_Inhibition Inhibits Tumor Growth In Vivo Cell_Death->Tumor_Inhibition

Caption: Logical Cascade of STAT3 Inhibitor Action.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 3-(2-Tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of the novel small molecule, 3-(2-Tert-butylphenoxy)azetidine. The enclosed protocols describe a panel of robust and well-validated cell-based assays to determine the compound's effects on cell viability, membrane integrity, apoptosis, and oxidative stress. Drug-induced toxicity is a critical consideration in pharmaceutical development, potentially leading to adverse effects ranging from mild side effects to severe organ damage.[1] Therefore, a thorough in vitro assessment of a compound's cytotoxicity is essential.

The assays detailed herein are fundamental in preclinical toxicology and drug discovery for screening and characterizing the cytotoxic profiles of new chemical entities.[2][3] By employing a multi-parametric approach, researchers can gain a deeper understanding of the potential mechanisms of toxicity induced by this compound. While direct studies on this specific compound are limited, azetidine derivatives have been noted for their potential biological activities, including cytotoxic effects in anticancer research.[4]

I. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[5][8]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture a relevant cell line (e.g., HepG2 for hepatotoxicity, or a cancer cell line if evaluating anti-cancer potential) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][9]

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[5]

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][9]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[5] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[5][7]

Data Presentation: MTT Assay
Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.180.0694.4
100.950.0576.0
500.450.0336.0
1000.150.0212.0

% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer shake Shake to Dissolve Formazan add_solubilizer->shake read_absorbance Read Absorbance (570 nm) shake->read_absorbance calculate Calculate % Cell Viability read_absorbance->calculate Viability_vs_Integrity cluster_mtt MTT Assay cluster_ldh LDH Assay compound This compound cell Cultured Cells compound->cell metabolism Mitochondrial Activity cell->metabolism membrane Membrane Damage cell->membrane viability Decreased Cell Viability metabolism->viability ldh_release LDH Release membrane->ldh_release cytotoxicity Increased Cytotoxicity ldh_release->cytotoxicity Apoptosis_Pathway compound This compound stress Cellular Stress (e.g., Mitochondrial Damage) compound->stress initiator Initiator Caspases (e.g., Caspase-9) stress->initiator executioner Executioner Caspases (Caspase-3/7) initiator->executioner apoptosis Apoptosis executioner->apoptosis assay Caspase-3/7 Assay (Luminescent Signal) executioner->assay Oxidative_Stress_Pathway compound This compound mitochondria Mitochondria compound->mitochondria ros Increased ROS Production mitochondria->ros damage Cellular Damage (Lipids, Proteins, DNA) ros->damage assay ROS Assay (Fluorescent Signal) ros->assay apoptosis Apoptosis damage->apoptosis

References

In Vivo Efficacy of 3-(2-Tert-butylphenoxy)azetidine and its Analogs in Animal Models of Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine derivatives have emerged as a promising class of therapeutic agents, particularly in the field of oncology. This document details the in vivo efficacy of azetidine-based compounds, specifically focusing on analogs of 3-(2-Tert-butylphenoxy)azetidine, which have demonstrated significant antitumor activity in animal models of triple-negative breast cancer (TNBC). These compounds function as potent and irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein implicated in tumor cell proliferation, survival, and metastasis. The data and protocols presented herein are compiled from preclinical studies to guide further research and development of this novel class of STAT3 inhibitors.

Mechanism of Action: STAT3 Signaling Pathway Inhibition

The primary molecular target of the described azetidine compounds is the STAT3 protein. In many cancers, including TNBC, the Janus kinase (JAK)/STAT3 signaling pathway is constitutively activated, leading to the transcription of genes that promote tumor growth and suppress apoptosis. The azetidine-based inhibitors covalently bind to STAT3, preventing its activation, dimerization, and subsequent translocation to the nucleus. This blockade of STAT3 signaling ultimately leads to the inhibition of tumor cell proliferation and induction of apoptosis.

STAT3_Pathway STAT3 Signaling Pathway and Inhibition by Azetidine Compounds Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, IL-6R) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive Inactive STAT3 (monomer) JAK->STAT3_inactive Phosphorylates STAT3_active Active STAT3 (dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Promotes Azetidine This compound Analog (e.g., H182) Azetidine->STAT3_inactive Irreversibly Inhibits

Caption: Inhibition of the JAK/STAT3 signaling pathway by azetidine compounds.

In Vivo Efficacy Data

The in vivo antitumor activity of azetidine-based STAT3 inhibitors was evaluated in mouse xenograft models of human triple-negative breast cancer. The compounds H120 and H182, which are structurally related to this compound, were assessed for their ability to inhibit tumor growth.

Table 1: Summary of In Vivo Efficacy of Azetidine-Based STAT3 Inhibitors in TNBC Xenograft Models

CompoundAnimal ModelCell LineDosage and AdministrationTreatment DurationTumor Growth Inhibition (%)Reference
H120 Nude MiceMDA-MB-23150 mg/kg, intraperitoneal, daily21 days62[1]
H182 Nude MiceMDA-MB-23150 mg/kg, oral, daily21 days75[1]
H278 (HCl salt of H182) + RadiationSyngeneic Mouse ModelEMT610 mg/kg, intraperitoneal, every other day14 daysComplete tumor regression[1]

Note: The exact chemical structures of H120, H182, and H278 are detailed in the supplementary information of the cited literature.

Experimental Protocols

Animal Models
  • TNBC Xenograft Model:

    • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

    • Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.

    • Cell Preparation: Cells are cultured in appropriate media, harvested during the exponential growth phase, and resuspended in a 1:1 mixture of serum-free media and Matrigel.

    • Implantation: 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the flank of each mouse.

    • Tumor Growth Monitoring: Tumors are allowed to reach a palpable size (e.g., 100-150 mm³) before the initiation of treatment. Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

Drug Formulation and Administration
  • Compound Preparation: The azetidine compounds (e.g., H120, H182) are formulated for in vivo administration. For intraperitoneal (i.p.) injection, the compound can be dissolved in a vehicle such as a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For oral (p.o.) administration, the compound can be formulated in a solution of 0.5% methylcellulose in water.

  • Dosage and Schedule: Based on preclinical studies, a dosage of 50 mg/kg administered daily is effective. For combination studies with radiation, a lower dose of 10 mg/kg of H278 (the HCl salt of H182) administered every other day has been shown to be effective.

In Vivo Efficacy Study Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study of an azetidine-based STAT3 inhibitor.

experimental_workflow Experimental Workflow for In Vivo Efficacy Study start Start cell_culture Cell Culture (MDA-MB-231) start->cell_culture tumor_implantation Tumor Cell Implantation (Subcutaneous) cell_culture->tumor_implantation animal_model Animal Model (Nude Mice) animal_model->tumor_implantation tumor_growth Tumor Growth to 100-150 mm³ tumor_implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Azetidine Compound) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring Twice weekly monitoring->treatment Continue Treatment endpoint Study Endpoint (e.g., 21 days or tumor volume >1500 mm³) monitoring->endpoint data_analysis Data Analysis and Tumor Growth Inhibition Calculation endpoint->data_analysis Yes end End data_analysis->end

References

Application Notes and Protocols for the Quantification of 3-(2-Tert-butylphenoxy)azetidine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Bioanalytical Method Using LC-MS/MS

Currently, there are no established and published analytical methods specifically for the quantification of 3-(2-Tert-butylphenoxy)azetidine in biological samples. The following application note is a representative protocol developed based on common practices for the analysis of small molecules with similar functionalities, such as other azetidine-based compounds, in biological matrices. This protocol is intended to serve as a starting point for method development and validation.

Introduction

This compound is a molecule of interest in drug discovery and development. To understand its pharmacokinetic and pharmacodynamic properties, a sensitive and reliable analytical method for its quantification in biological samples like plasma, serum, or urine is crucial. This document outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose. LC-MS/MS is a widely used technique for the quantitative analysis of drugs and their metabolites in biological fluids due to its high selectivity and sensitivity.[1]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in biological samples is depicted in the following diagram.

sample Biological Sample (e.g., Plasma) extraction Sample Preparation (Protein Precipitation) sample->extraction Add Acetonitrile analysis LC-MS/MS Analysis extraction->analysis Inject Supernatant quantification Data Processing and Quantification analysis->quantification Acquire Data

Figure 1: General workflow for the analysis of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma or serum samples.

  • Sample Thawing: Thaw the frozen biological samples (e.g., human plasma) on ice.

  • Aliquoting: Vortex the thawed samples and pipette 100 µL into a clean microcentrifuge tube.

  • Addition of Internal Standard: Add a small volume (e.g., 10 µL) of an appropriate internal standard (IS) solution. The IS should be a structurally similar compound that is not present in the blank matrix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each sample.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an aliquot of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions that can be optimized for the analysis of this compound.

Table 1: Representative Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Representative Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions To be determined by infusing a standard solution of this compound and a suitable internal standard.

Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application.[2] The validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[3] Key validation parameters are summarized in the table below.

Table 3: Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and IS.
Linearity The relationship between the concentration of the analyte and the instrumental response.A linear regression with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured concentration to the nominal concentration.Within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of scatter or variability of a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits.
Recovery The efficiency of the extraction procedure.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

Data Presentation

All quantitative data from the method validation and sample analysis should be summarized in clearly structured tables for easy comparison and interpretation. This includes tables for linearity, accuracy and precision, stability, etc.

Signaling Pathways and Logical Relationships

As there is no specific information available regarding the signaling pathways associated with this compound, a diagram for this is not applicable. The logical relationship for method development follows a standard process.

method_dev Method Development optimization Optimization of LC-MS/MS Parameters method_dev->optimization validation Method Validation optimization->validation application Sample Analysis validation->application

Figure 2: Logical flow of bioanalytical method development and validation.

Conclusion

The provided protocol offers a representative starting point for the development and validation of a robust and reliable LC-MS/MS method for the quantification of this compound in biological samples. It is important to note that extensive optimization and validation will be required to ensure the method is fit for its intended purpose in a research or drug development setting.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 3-phenoxyazetidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-phenoxyazetidine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 3-phenoxyazetidine?

A1: The two most common and effective methods for the synthesis of 3-phenoxyazetidine are the Mitsunobu reaction and the Buchwald-Hartwig amination. Both methods involve the coupling of a 3-hydroxyazetidine derivative with phenol or a phenoxide.

Q2: Which starting materials are required for the synthesis of 3-phenoxyazetidine?

A2: For the Mitsunobu reaction, you will typically need N-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine), phenol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For the Buchwald-Hartwig amination, the starting materials are typically an N-protected 3-haloazetidine or 3-triflyloxyazetidine, phenol, a palladium catalyst, a phosphine ligand, and a base.

Q3: What are the typical yields for 3-phenoxyazetidine synthesis?

A3: Yields can vary significantly based on the chosen method, optimization of reaction conditions, and scale of the reaction. Generally, yields for both the Mitsunobu reaction and Buchwald-Hartwig amination can range from moderate to high (50-90%) when optimized.

Q4: How can I purify the final 3-phenoxyazetidine product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the N-protecting group on the azetidine ring. Common solvent systems include mixtures of ethyl acetate and hexanes. Recrystallization may also be an option for solid products.

Troubleshooting Guides

Mitsunobu Reaction Route

Problem 1: Low or no product yield.

Possible Cause Troubleshooting Step
Inactive Reagents Ensure that the DEAD or DIAD solution is fresh, as these reagents can degrade over time. Use freshly opened or purified triphenylphosphine.
Poor Quality Solvent Use anhydrous tetrahydrofuran (THF) as the reaction solvent. The presence of water can quench the reaction intermediates.
Incorrect Order of Addition The recommended order of addition is to dissolve the N-Boc-3-hydroxyazetidine, phenol, and triphenylphosphine in THF, cool the mixture to 0°C, and then slowly add the DEAD or DIAD.[1][2][3]
Insufficiently Acidic Phenol The pKa of the nucleophile (phenol) should be less than 15 for an efficient reaction.[1] For less acidic phenols, consider using a pre-formed phenoxide.

Problem 2: Difficulty in removing byproducts.

Possible Cause Troubleshooting Step
Triphenylphosphine Oxide (TPPO) Contamination TPPO is a common byproduct and can be challenging to remove completely by chromatography. One strategy is to precipitate the TPPO from a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate before chromatography.
Hydrazine Dicarboxylate Byproduct Contamination The reduced form of DEAD or DIAD can also be difficult to remove. Acidic or basic washes of the organic extract during work-up can help remove this byproduct.
Use of Polymer-Bound Reagents Consider using polymer-bound triphenylphosphine, which can be removed by simple filtration after the reaction.[2]
Buchwald-Hartwig Amination Route

Problem 3: Low or no product yield.

Possible Cause Troubleshooting Step
Inactive Catalyst The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use a pre-catalyst or activate the catalyst in situ.
Incorrect Ligand Choice The choice of phosphine ligand is crucial. For C-O coupling reactions, sterically hindered biaryl phosphine ligands like X-Phos or RuPhos are often effective.[4]
Inappropriate Base The strength of the base is critical. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used. For sensitive substrates, a weaker base like cesium carbonate may be beneficial.[4]
Sub-optimal Temperature Buchwald-Hartwig reactions often require elevated temperatures (e.g., 80-110°C). Optimize the reaction temperature for your specific substrate combination.

Problem 4: Formation of side products.

Possible Cause Troubleshooting Step
Hydrodehalogenation of the Azetidine Starting Material This side reaction can compete with the desired coupling. It can be minimized by carefully controlling the reaction temperature and ensuring an efficient catalytic cycle.
Homocoupling of the Phenol This can occur at high temperatures or with certain catalyst/ligand combinations. Screening different ligands and optimizing the reaction temperature can mitigate this issue.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Mitsunobu Synthesis of N-Boc-3-phenoxyazetidine

ParameterCondition
Reactants N-Boc-3-hydroxyazetidine, Phenol
Reagents Triphenylphosphine (1.5 eq), DIAD (1.5 eq)[1]
Solvent Anhydrous THF
Temperature 0°C to Room Temperature[1][2]
Reaction Time 6-8 hours[1]

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Synthesis of N-Boc-3-phenoxyazetidine

ParameterCondition
Reactants N-Boc-3-bromoazetidine, Phenol
Catalyst Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)[4]
Ligand X-Phos (4-10 mol%)[4]
Base KOt-Bu (1.5-2.0 eq) or Cs₂CO₃ (1.5-2.0 eq)[4]
Solvent Toluene or Dioxane
Temperature 80-110°C
Reaction Time 12-24 hours

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-phenoxyazetidine via Mitsunobu Reaction
  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and phenol (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of azetidine) under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).[1]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, monitoring the progress by TLC.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc-3-phenoxyazetidine.

Protocol 2: Synthesis of N-Boc-3-phenoxyazetidine via Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine N-Boc-3-bromoazetidine (1.0 eq), phenol (1.2 eq), Pd₂(dba)₃ (2.5 mol%), X-Phos (5 mol%), and potassium tert-butoxide (1.5 eq) in a reaction vessel.

  • Add anhydrous toluene (10 mL per mmol of azetidine).

  • Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to yield N-Boc-3-phenoxyazetidine.

Visualizations

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve N-Boc-3-hydroxyazetidine, Phenol, and PPh3 in THF cool Cool to 0°C reactants->cool add_diad Slowly add DIAD cool->add_diad stir Stir at RT for 6-8h add_diad->stir concentrate Concentrate stir->concentrate chromatography Column Chromatography concentrate->chromatography product 3-Phenoxyazetidine chromatography->product

Caption: Experimental workflow for the Mitsunobu synthesis of 3-phenoxyazetidine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification combine Combine N-Boc-3-bromoazetidine, Phenol, Catalyst, Ligand, & Base add_solvent Add Toluene combine->add_solvent heat Heat to 100°C for 12-24h add_solvent->heat cool_filter Cool and Filter heat->cool_filter wash Wash & Dry cool_filter->wash concentrate Concentrate wash->concentrate chromatography Column Chromatography concentrate->chromatography product 3-Phenoxyazetidine chromatography->product

Caption: Experimental workflow for the Buchwald-Hartwig synthesis of 3-phenoxyazetidine.

Troubleshooting_Logic cluster_mitsunobu Mitsunobu Troubleshooting cluster_buchwald Buchwald-Hartwig Troubleshooting start Low/No Product Yield mitsunobu Mitsunobu Reaction? start->mitsunobu buchwald Buchwald-Hartwig Reaction? start->buchwald reagents Check Reagent Activity (DEAD/DIAD, PPh3) mitsunobu->reagents Yes catalyst Check Catalyst/Ligand Activity buchwald->catalyst Yes solvent Ensure Anhydrous Solvent reagents->solvent order Verify Order of Addition solvent->order atmosphere Ensure Inert Atmosphere catalyst->atmosphere base Optimize Base atmosphere->base temperature Optimize Temperature base->temperature

Caption: Troubleshooting logic for low yield in 3-phenoxyazetidine synthesis.

References

Technical Support Center: Purification of 3-(2-Tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-(2-tert-butylphenoxy)azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the likely impurities?

A1: The most probable synthetic route is the Williamson ether synthesis. This reaction involves the coupling of 2-tert-butylphenol with a 3-halo- or 3-sulfonyloxy-azetidine derivative in the presence of a base.

Likely Impurities:

  • Unreacted 2-tert-butylphenol: Due to incomplete reaction or the use of an excess of the phenol starting material.

  • Unreacted Azetidine Starting Material: Such as 3-iodoazetidine or an N-protected 3-hydroxyazetidine activated as a sulfonate ester.

  • Elimination Byproducts: The basic conditions of the Williamson ether synthesis can promote the formation of alkene byproducts, especially when dealing with sterically hindered substrates.[1][2][3]

  • Solvent and Reagent Residues: Residual solvents from the reaction and extraction steps, as well as any remaining base or salts.

Q2: What are the recommended primary purification techniques for this compound?

A2: The two primary purification techniques suitable for this compound are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts based on their differential polarity.[4][5]

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an excellent final purification step to obtain highly pure crystalline material.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is the recommended method for monitoring the purification process. It allows for rapid analysis of fractions from column chromatography to identify those containing the pure product. A suitable TLC eluent can be determined through screening various solvent systems, often starting with mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Troubleshooting Guides

Flash Column Chromatography

Problem 1: Poor separation of the product from unreacted 2-tert-butylphenol.

Cause: The polarity of the eluent may be too high, causing both compounds to elute too quickly and close together.

Solution:

  • Decrease the polarity of the eluent. Start with a low percentage of the polar solvent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) to achieve better separation.

  • Consider using a different solvent system. A combination of dichloromethane and hexanes, or toluene and ethyl acetate might offer different selectivity.

Problem 2: The product is not eluting from the column.

Cause: The eluent is not polar enough to displace the compound from the silica gel. This compound contains a basic nitrogen atom which can interact strongly with the acidic silica gel.

Solution:

  • Gradually increase the polarity of the eluent.

  • Add a small amount of a basic modifier to the eluent. For example, adding 0.5-1% triethylamine to the ethyl acetate/hexanes mixture can help to reduce tailing and improve the elution of basic compounds by competing for the acidic sites on the silica gel.[6]

Problem 3: Streaking or tailing of the product spot on TLC and broad peaks during column chromatography.

Cause: This is often due to the basic nature of the azetidine nitrogen interacting strongly with the acidic silica gel.

Solution:

  • As mentioned above, add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.

  • Alternatively, use a different stationary phase such as alumina (basic or neutral) which is more suitable for the purification of basic compounds.

Recrystallization

Problem 1: The compound oils out instead of crystallizing.

Cause:

  • The solvent may be too non-polar for the compound at lower temperatures.

  • The cooling process is too rapid.

  • The presence of significant impurities can inhibit crystal formation.

Solution:

  • Try a different solvent or a solvent mixture. If the compound is too soluble in one solvent, add a miscible "anti-solvent" (in which the compound is less soluble) dropwise until turbidity persists, then heat to redissolve and cool slowly.

  • Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

  • If the crude product is very impure, it may be necessary to first purify it by column chromatography before attempting recrystallization.

Problem 2: No crystal formation upon cooling.

Cause:

  • The solution is not saturated.

  • The compound is highly soluble in the chosen solvent even at low temperatures.

Solution:

  • Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

  • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Add a seed crystal of the pure compound if available.

  • Change to a solvent in which the compound is less soluble.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (a silica gel to crude material ratio of 40:1 to 100:1 by weight is a good starting point).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the top of the silica bed is flat.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes).

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the eluent as needed to elute the desired product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Good single solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, and toluene.

    • A good solvent will dissolve the compound when hot but show low solubility when cold.

    • If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is sparingly soluble) can be used, such as ethanol/water or ethyl acetate/hexanes.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Suggested Initial Solvent Systems for Flash Column Chromatography

Solvent System (v/v)PolarityRecommended Use
Ethyl Acetate / HexanesLow to MediumGood starting point for many organic compounds.
Dichloromethane / MethanolMedium to HighSuitable for more polar compounds.
Toluene / Ethyl AcetateLow to MediumOffers different selectivity compared to aliphatic/ester mixtures.

Table 2: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood general-purpose solvent.
Isopropanol82PolarSimilar to ethanol, slightly less polar.
Ethyl Acetate77MediumGood for moderately polar compounds.
Toluene111Non-polarSuitable for aromatic compounds.
Hexanes69Non-polarOften used as an "anti-solvent" with a more polar solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture chromatography Flash Column Chromatography start->chromatography Primary Purification analysis Purity Analysis (TLC, NMR, etc.) chromatography->analysis Assess Purity recrystallization Recrystallization product Pure this compound recrystallization->product Final Product analysis->recrystallization If solid & needs further purification analysis->product If purity is sufficient

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_chromatography Flash Chromatography cluster_recrystallization Recrystallization cluster_solutions Potential Solutions start Purification Issue Encountered poor_sep Poor Separation start->poor_sep no_elution No Elution start->no_elution tailing Streaking/Tailing start->tailing oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals s1 Decrease Eluent Polarity poor_sep->s1 s4 Change Solvent System poor_sep->s4 s2 Increase Eluent Polarity no_elution->s2 s3 Add Triethylamine to Eluent tailing->s3 tailing->s4 s5 Slow Cooling / Change Solvent oiling_out->s5 s6 Concentrate / Scratch / Seed no_crystals->s6

Caption: Troubleshooting logic for common purification issues.

References

Identification of byproducts in 3-(2-Tert-butylphenoxy)azetidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-tert-butylphenoxy)azetidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Question: We are observing a low yield of this compound in our reaction. What are the potential causes and how can we improve the yield?

Answer: A low yield in this synthesis, which is typically a Williamson ether synthesis between an N-protected 3-haloazetidine and 2-tert-butylphenol, can stem from several factors. The primary competing side reaction is the E2 elimination of the halo-azetidine to form an azetine, which is exacerbated by the steric hindrance of the 2-tert-butylphenoxide nucleophile.

Potential Causes & Solutions:

CauseRecommended Solution
Suboptimal Base Use a milder base such as potassium carbonate or cesium carbonate instead of strong bases like sodium hydride. Strong bases can promote the elimination side reaction.
High Reaction Temperature Maintain a lower reaction temperature (e.g., 60-80 °C). Higher temperatures favor elimination over the desired SN2 substitution.
Inappropriate Leaving Group If using a 3-haloazetidine, consider using an iodide, which is a better leaving group than bromide or chloride. Alternatively, using a tosylate or mesylate can also be effective.
Steric Hindrance While the tert-butyl group is inherent to the target molecule, ensuring optimal stoichiometry and slow addition of reagents can sometimes mitigate its impact.
Incomplete Deprotection (if applicable) If a protected azetidine precursor is used, ensure the deprotection step goes to completion using appropriate analytical monitoring (e.g., TLC, LC-MS).

Issue 2: Presence of a Significant Amount of an Unidentified Impurity

Question: Our final product is contaminated with a significant byproduct that we are struggling to identify. What are the likely structures of byproducts in this synthesis?

Answer: The most probable byproducts in the synthesis of this compound are products of elimination, N-alkylation (if the azetidine nitrogen is unprotected), or dimerization.

Common Byproducts:

Byproduct NameProposed StructureIdentification Method
N-(2-tert-butylphenyl)azetidin-3-ol A result of N-arylation if azetidin-3-ol is reacted directly with a derivative of 2-tert-butylphenol under conditions that favor N- over O-arylation.NMR: Look for the disappearance of the phenoxy ether proton and the appearance of signals corresponding to the azetidin-3-ol moiety. MS: The mass will correspond to C13H19NO.
1-(2-tert-butylphenoxy)-2-propene Formed from the ring-opening and subsequent rearrangement of the azetidine ring under certain conditions.NMR: Presence of vinylic proton signals. MS: The mass will be lower than the desired product.
Azetine Dimer Dimerization of the azetine intermediate formed from the elimination side reaction.MS: A mass corresponding to twice the molecular weight of the azetine intermediate. NMR: Complex spectra due to multiple stereoisomers.
Unreacted 2-tert-butylphenol Incomplete reaction.NMR: Characteristic phenolic proton signal. Can be confirmed by comparison with the starting material spectrum. Chromatography: Elutes at a different retention time than the product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing this compound?

A1: The most common and recommended method is a Williamson ether synthesis. This involves the reaction of an N-protected azetidin-3-ol derivative (e.g., tosylate, mesylate, or halide) with 2-tert-butylphenol in the presence of a suitable base. This is followed by a deprotection step if a protecting group was used.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with potassium permanganate can help visualize the reactants and products. LC-MS is particularly useful for confirming the mass of the desired product and detecting any major byproducts.

Q3: What are the best purification methods for this compound?

A3: Column chromatography on silica gel is the most effective method for purifying the final product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from unreacted starting materials and byproducts.

Q4: Can I perform this synthesis with an unprotected azetidin-3-ol?

A4: While it might be possible under certain conditions (e.g., Mitsunobu reaction), it is generally not recommended. The secondary amine of the azetidine ring is nucleophilic and can compete in side reactions, such as N-alkylation or reaction with other electrophiles present. Using an N-protected azetidine, such as N-Boc or N-Cbz, provides a cleaner reaction profile.

Q5: What analytical techniques are essential for characterizing the final product and identifying byproducts?

A5: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify the structures of any byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-tosyloxyazetidine

  • To a solution of N-Boc-azetidin-3-ol (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents).

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield N-Boc-3-tosyloxyazetidine.

Protocol 2: Williamson Ether Synthesis

  • To a solution of 2-tert-butylphenol (1.2 equivalents) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N-Boc-3-tosyloxyazetidine (1 equivalent) in the same solvent.

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude N-Boc-3-(2-tert-butylphenoxy)azetidine by column chromatography.

Protocol 3: Deprotection of N-Boc Group

  • Dissolve the purified N-Boc-3-(2-tert-butylphenoxy)azetidine in a suitable solvent like DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the free base with an organic solvent.

  • Dry the organic layer and concentrate to obtain the final product, this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Deprotection start1 N-Boc-azetidin-3-ol reagent1 TsCl, Et3N start1->reagent1 product1 N-Boc-3-tosyloxyazetidine reagent1->product1 product2 N-Boc-3-(2-tert-butylphenoxy)azetidine product1->product2 start2 2-tert-butylphenol reagent2 K2CO3, DMF start2->reagent2 reagent2->product2 reagent3 TFA or HCl product2->reagent3 product3 This compound reagent3->product3

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Product Yield cause1 High Temperature? start->cause1 cause2 Strong Base? start->cause2 cause3 Poor Leaving Group? start->cause3 solution1 Lower Reaction Temp. cause1->solution1 Yes solution2 Use Weaker Base (e.g., K2CO3) cause2->solution2 Yes solution3 Use Tosylate/Iodide cause3->solution3 Yes

Caption: Troubleshooting logic for low product yield.

Technical Support Center: Synthesis of 3-(2-Tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(2-tert-butylphenoxy)azetidine. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of this compound. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to support your experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, likely via a Williamson ether synthesis or a related nucleophilic substitution reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Deprotonation of 2-tert-butylphenol: The bulky tert-butyl group can sterically hinder the phenolic proton, making deprotonation incomplete. 2. Poor Leaving Group on the Azetidine Substrate: The chosen leaving group (e.g., tosylate, mesylate, or halide) may not be sufficiently reactive. 3. Steric Hindrance: The significant steric bulk of the 2-tert-butylphenoxide may impede its nucleophilic attack on the 3-position of the azetidine ring.[1][2] 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier, especially with sterically hindered substrates.1. Choice of Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the phenol. Consider using a stronger base like potassium tert-butoxide (t-BuOK) if deprotonation remains an issue. 2. Activate the Azetidine Substrate: Convert the 3-hydroxyazetidine (often N-protected) to a better leaving group. Tosylates (Ts) or mesylates (Ms) are excellent choices.[1] 3. Optimize Reaction Conditions: Increase the reaction temperature in increments of 10°C. Use a polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction. Consider longer reaction times. 4. Alternative Synthetic Route: If steric hindrance remains a significant barrier, consider a Buchwald-Hartwig C-O coupling reaction, which is known to be more tolerant of sterically demanding substrates.
Formation of Impurities/Side Products 1. Elimination Side Reaction: The basic conditions required for deprotonation can promote E2 elimination of the azetidine substrate, especially if it is a secondary halide or sulfonate.[1] 2. N-Alkylation of Azetidine: If the azetidine nitrogen is unprotected, it can compete with the phenoxide as a nucleophile. 3. Decomposition of Reagents or Product: High reaction temperatures or prolonged reaction times may lead to degradation.1. Use a Bulky, Non-Nucleophilic Base: Bases like t-BuOK can favor proton abstraction over nucleophilic attack, but can also promote elimination. A careful balance is needed. Using NaH or KH is often a good starting point. 2. Protecting Groups: Ensure the azetidine nitrogen is protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to prevent N-alkylation. 3. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating that could lead to decomposition.
Difficult Purification 1. Similar Polarity of Starting Material and Product: Unreacted 2-tert-butylphenol and the product may have similar polarities, making chromatographic separation challenging. 2. Presence of Oily Byproducts: Elimination or decomposition products can be difficult to remove.1. Aqueous Workup: Perform an aqueous wash with a dilute base (e.g., 1M NaOH) to remove unreacted 2-tert-butylphenol as its sodium salt. 2. Chromatography Optimization: Use a gradient elution method for column chromatography. Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation. 3. Crystallization/Trituration: If the product is a solid, attempt recrystallization or trituration with a suitable solvent to improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most direct and common approach is the Williamson ether synthesis.[1][2] This involves the reaction of deprotonated 2-tert-butylphenol (the nucleophile) with an N-protected 3-substituted azetidine bearing a good leaving group (the electrophile).

Q2: Why is steric hindrance a major concern in this synthesis?

A2: The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric bulk.[2] The tert-butyl group ortho to the hydroxyl group on the phenol creates significant steric hindrance, which can slow down or prevent the nucleophilic attack of the phenoxide on the azetidine ring.

Q3: What are the best leaving groups to use on the azetidine ring?

A3: For an SN2 reaction like the Williamson ether synthesis, good leaving groups are crucial. Tosylates (-OTs) and mesylates (-OMs) are generally superior to halides.[1] They are readily prepared from the corresponding 3-hydroxyazetidine.

Q4: How can I minimize the formation of the elimination byproduct?

A4: Elimination competes with substitution, especially with secondary electrophiles and strong bases.[1] To minimize elimination, use a less hindered base if possible, and maintain the lowest effective reaction temperature. Using a highly polar aprotic solvent like DMSO can also favor substitution over elimination.

Q5: Is an N-protecting group on the azetidine necessary?

A5: Yes, an N-protecting group, such as a Boc group, is highly recommended. The secondary amine of an unprotected azetidine is nucleophilic and can react with the electrophilic azetidine substrate, leading to undesired side products.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of N-Boc-3-(2-tert-butylphenoxy)azetidine

Step 1: Preparation of N-Boc-3-(tosyloxy)azetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product, which can often be used in the next step without further purification.

Step 2: Ether Formation

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF.

  • Add a solution of 2-tert-butylphenol (1.2 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.

  • Add a solution of N-Boc-3-(tosyloxy)azetidine (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 16-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature and carefully quench with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Deprotection of the N-Boc Group
  • Dissolve the purified N-Boc-3-(2-tert-butylphenoxy)azetidine in a solution of 4M HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) in DCM.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid and wash with cold diethyl ether to obtain the final product, this compound hydrochloride.

Data Presentation

Table 1: Optimization of Reaction Conditions for Ether Formation
Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1NaHTHF652435
2NaHDMF602455
3NaHDMF801670
4K₂CO₃DMF8024<10
5t-BuOKTHF651645 (with elimination byproduct)

Visualizations

experimental_workflow cluster_step1 Step 1: Azetidine Activation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Deprotection A N-Boc-3-hydroxyazetidine B Tosylation (TsCl, Et3N, DCM) A->B C N-Boc-3-(tosyloxy)azetidine B->C G SN2 Reaction C->G D 2-tert-butylphenol E Deprotonation (NaH, DMF) D->E F Sodium 2-tert-butylphenoxide E->F F->G H N-Boc-3-(2-tert-butylphenoxy)azetidine G->H I Acidic Cleavage (TFA or HCl) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

troubleshooting_yield start Low Yield Issue check_deprotonation Is deprotonation of phenol complete? start->check_deprotonation check_lg Is the leaving group reactive enough? check_deprotonation->check_lg Yes solution_base Use stronger base (e.g., NaH, KH) check_deprotonation->solution_base No check_conditions Are reaction conditions optimal? check_lg->check_conditions Yes solution_lg Use better leaving group (e.g., OTs, OMs) check_lg->solution_lg No solution_conditions Increase temperature, change solvent (DMF, DMSO) check_conditions->solution_conditions No solution_alternative Consider alternative route (Buchwald-Hartwig) check_conditions->solution_alternative Yes

Caption: Troubleshooting logic for low yield issues.

References

Troubleshooting low cell permeability of azetidine-based compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell permeability with azetidine-based compounds.

Section 1: Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the cell permeability of azetidine-based compounds in a question-and-answer format.

Q1: My azetidine compound shows high potency in a biochemical assay but weak activity in a cell-based assay. Could low cell permeability be the cause?

A1: Yes, a significant drop in potency between biochemical and cellular assays is a strong indicator of poor cell permeability. The compound may be very effective at interacting with its target protein in a cell-free environment, but it is unable to efficiently cross the cell membrane to reach its intracellular target. It is crucial to assess the compound's physicochemical properties and perform direct permeability assays to confirm this hypothesis.

Q2: What are the key physicochemical properties that influence the cell permeability of my azetidine compounds?

A2: Several key physicochemical properties govern a compound's ability to cross cell membranes. For azetidine-based compounds, you should pay close attention to:

  • Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, excessively high lipophilicity can lead to poor aqueous solubility and trapping within the membrane.

  • Solubility: Poor aqueous solubility can limit the concentration of the compound available at the cell surface for absorption, thus reducing the driving force for passive diffusion. It is important to measure both kinetic and thermodynamic solubility.

  • Polar Surface Area (PSA): PSA is a good indicator of a compound's hydrogen bonding potential. Generally, a PSA of less than 140 Ų is desirable for good cell permeability.

  • Molecular Weight (MW): Smaller molecules tend to diffuse more readily across cell membranes. A molecular weight below 500 Da is often targeted.

  • Ionization State (pKa): The charge of a molecule at physiological pH (around 7.4) significantly impacts its ability to cross the lipid membrane. Neutral or partially ionized compounds are generally more permeable than fully ionized ones.

Q3: My azetidine compound has a high LogP value, but its permeability is still low. What could be the reason?

A3: High lipophilicity alone does not guarantee high permeability. Several factors could be at play:

  • Poor Aqueous Solubility: The compound might be precipitating out of the assay medium before it can partition into the cell membrane.

  • Efflux Transporter Activity: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.[1][2] A bi-directional Caco-2 or MDCK-MDR1 assay can help determine the efflux ratio.[1][3]

  • High Rigidity and Poor Conformational Flexibility: The rigid nature of the azetidine ring, while beneficial for target binding, might hinder its ability to adopt a conformation suitable for passive diffusion across the membrane.

  • Metabolic Instability: The compound might be rapidly metabolized by enzymes present in the cell-based assay system, leading to a lower intracellular concentration of the active compound.

Q4: How can I improve the cell permeability of my azetidine-based compound?

A4: Improving cell permeability often involves a multi-pronged approach focused on optimizing the compound's physicochemical properties:

  • Modify Lipophilicity: Systematically modify substituents on the azetidine ring or other parts of the scaffold to fine-tune the LogP/LogD into an optimal range. Replacing a lipophilic group with a smaller, less lipophilic one, or introducing polar functional groups, can sometimes be beneficial.

  • Enhance Solubility: Introduce polar functional groups, such as hydroxyl or amino groups, or consider salt formation to improve aqueous solubility.

  • Reduce Polar Surface Area: Mask polar groups through derivatization (e.g., esterification of a carboxylic acid) to create a prodrug that can be cleaved intracellularly to release the active compound.[4]

  • Address Efflux: Structural modifications can be made to reduce the compound's recognition by efflux transporters. Co-dosing with a known efflux inhibitor in your permeability assay can help confirm if efflux is the primary issue.

  • Prodrug Strategy: Convert a polar functional group that is essential for activity but detrimental to permeability into a more lipophilic, bioreversible moiety.[4] This "Trojan horse" approach can significantly enhance cell entry.

Q5: Which in vitro assays are most suitable for assessing the permeability of my azetidine compounds?

A5: A tiered approach using a combination of assays is recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[5][6] It's a good first-pass screen to assess a compound's intrinsic passive permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[2][7] It provides information on both passive and active transport, including efflux.[2]

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Similar to the Caco-2 assay, this uses a monolayer of canine kidney epithelial cells. MDCK cells can be transfected with specific human efflux transporters, such as P-gp (MDCK-MDR1), to specifically investigate the role of efflux in a compound's low permeability.[1][3]

Section 2: Data Presentation

The following tables summarize quantitative data from published studies on azetidine-based compounds, illustrating the relationship between chemical structure, physicochemical properties, and biological activity.

Table 1: Structure-Activity Relationship of Azetidine-Based STAT3 Inhibitors [8][9][10]

CompoundStructureEMSA IC50 (µM)Cell Viability EC50 (µM) (MDA-MB-231)Notes
5a (R)-azetidine-2-carboxamide with salicylic acid0.55> 10Potent in biochemical assay, poor cellular activity likely due to the polar carboxylate group.
7e Methyl ester of a carboxylic acid analog>101.9Esterification of the carboxylic acid improves cell permeability and cellular potency.
7f Ethyl ester of a carboxylic acid analog>101.2Similar to 7e, the ethyl ester prodrug strategy enhances cellular activity.
7g Lactone derivative1.50.9The lactone acts as a carboxylic acid surrogate, improving membrane permeability.
9k Benzo-fused N-heterocycle analog0.81.0Carboxylic acid bioisostere maintains potency while improving cellular penetration.

Table 2: Physicochemical Properties and Permeability of Selected Azetidine Analogs [11]

CompoundStructureKi app (µM)HT29 EC50 (µM)Kinetic Solubility pH 7.4 (µM)MDCK-MDR1 Permeability (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
6 Ester-containing azetidine derivativeNot reported3.0Not reported180.9
10 Azetidine amide derivative0.504.998Not reportedNot reported

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments to assess the permeability and related properties of azetidine-based compounds.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a compound across an artificial lipid membrane.[5][6]

Materials:

  • 96-well filter plate (Donor plate)

  • 96-well acceptor plate

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the donor plate by carefully adding 5 µL of the lipid/dodecane solution to each well of the filter plate, ensuring the filter is completely coated.

  • Prepare the acceptor plate by adding 300 µL of PBS (pH 7.4) to each well.

  • Prepare the test compound solution by diluting the stock solution in PBS to the final desired concentration (e.g., 10 µM), with the final DMSO concentration typically below 1%.

  • Add 150 µL of the test compound solution to each well of the donor plate.

  • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) in a humidified chamber to prevent evaporation.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq))

    Where:

    • V_D = Volume of the donor well

    • V_A = Volume of the acceptor well

    • A = Area of the filter

    • t = Incubation time

    • C_A(t) = Compound concentration in the acceptor well at time t

    • C_eq = Equilibrium concentration

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the permeability and potential for active transport (efflux) of a compound across a human intestinal epithelial cell monolayer.[2][7]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

  • Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • On the day of the experiment, check the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow leakage assay.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Prepare the dosing solution by diluting the test compound in HBSS to the final concentration (e.g., 10 µM).

  • For Apical to Basolateral (A-B) permeability: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • For Basolateral to Apical (B-A) permeability (to assess efflux): Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours), with gentle shaking.

  • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the Papp value for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.

Protocol 3: Kinetic and Thermodynamic Solubility Assay

Objective: To determine the kinetic and thermodynamic aqueous solubility of a compound.[12][13][14]

Materials:

  • Test compound (as a solid for thermodynamic solubility, or as a DMSO stock for kinetic solubility)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates

  • HPLC or LC-MS/MS system

Procedure for Kinetic Solubility:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock to PBS in a 96-well plate to achieve the desired final concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., 1-2%).

  • Shake the plate at room temperature for a set period (e.g., 2 hours).

  • Filter the solutions through a 96-well filter plate to remove any precipitated compound.

  • Analyze the concentration of the dissolved compound in the filtrate by HPLC or LC-MS/MS.

Procedure for Thermodynamic Solubility:

  • Add an excess amount of the solid compound to a vial containing PBS (pH 7.4).

  • Shake the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove the undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a calibrated HPLC or LC-MS/MS method.

Section 4: Mandatory Visualizations

This section provides diagrams created using Graphviz (DOT language) to illustrate key workflows and relationships in troubleshooting low cell permeability.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Analysis & Decision cluster_4 Optimization Strategies start Low Cellular Activity of Azetidine Compound hypothesis Hypothesis: Poor Cell Permeability start->hypothesis physchem Assess Physicochemical Properties (LogP, Solubility, PSA, MW) hypothesis->physchem pampa PAMPA Assay (Passive Permeability) hypothesis->pampa caco2_mdck Caco-2 / MDCK Assay (Active Transport/Efflux) hypothesis->caco2_mdck analysis Analyze Data physchem->analysis pampa->analysis caco2_mdck->analysis low_passive Low Passive Permeability analysis->low_passive Papp < 1 x 10⁻⁶ cm/s high_efflux High Efflux Ratio analysis->high_efflux Efflux Ratio > 2 poor_solubility Poor Solubility analysis->poor_solubility Solubility < 10 µM modify_lipophilicity Modify Lipophilicity (Tune LogP/LogD) low_passive->modify_lipophilicity prodrug Prodrug Approach (Mask Polar Groups) low_passive->prodrug reduce_efflux Structural Modification to Reduce Efflux high_efflux->reduce_efflux improve_solubility Improve Solubility (Add Polar Groups, Salt Formation) poor_solubility->improve_solubility

Caption: Troubleshooting workflow for low cell permeability of azetidine compounds.

Permeability_Assay_Selection question What is the primary question about my compound's permeability? passive Is it capable of passive diffusion? question->passive Passive transport active Is it a substrate for efflux transporters? question->active Active transport in_vivo What is its predicted in vivo absorption? question->in_vivo Overall absorption pampa PAMPA Assay passive->pampa caco2_mdck Caco-2 or MDCK-MDR1 Assay (Bi-directional) active->caco2_mdck caco2 Caco-2 Assay in_vivo->caco2

Caption: Decision tree for selecting the appropriate permeability assay.

References

Technical Support Center: Enhancing the Solubility of 3-(2-Tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in enhancing the aqueous solubility of 3-(2-Tert-butylphenoxy)azetidine for successful in vitro assays.

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound for experimental use.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer or cell culture media. The compound has low aqueous solubility, and the addition to an aqueous environment causes it to crash out of solution.1. Optimize Solvent Concentration: Minimize the concentration of the organic stock solvent (e.g., DMSO) in the final aqueous solution. Aim for the lowest possible concentration that maintains solubility without affecting the assay (typically ≤ 1%). 2. pH Adjustment: this compound is a weak base. Lowering the pH of the aqueous medium can increase its solubility.[1][2][3] Prepare buffers at a slightly acidic pH (e.g., pH 6.0-6.5) to test for improved solubility. 3. Utilize Co-solvents: Employ water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs) in your formulation to increase solubility.[4][5][6] 4. Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 80 can aid in solubilization by forming micelles.[7][8] 5. Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[9][10][11][12] Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD).[9][13]
Inconsistent assay results or poor reproducibility. This may be due to incomplete dissolution or precipitation of the compound during the experiment, leading to variable effective concentrations.1. Confirm Complete Dissolution: Visually inspect stock solutions and final dilutions for any particulate matter. If necessary, briefly sonicate the stock solution to ensure complete dissolution. 2. Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment to avoid potential precipitation over time. 3. Validate Solubility Method: Before proceeding with sensitive assays, perform a simple solubility test at the desired final concentration and conditions to ensure the compound remains in solution.
Cell toxicity or off-target effects observed in cell-based assays. The solvent or solubilizing agent used may be causing cytotoxicity at the concentration required to dissolve the compound.1. Determine Solvent Tolerance: Run a vehicle control experiment to determine the maximum concentration of the solvent (e.g., DMSO) that your cell line can tolerate without adverse effects.[14] 2. Explore Alternative Solubilizers: If the required solvent concentration is toxic, investigate less toxic alternatives such as cyclodextrins or lower concentrations of co-solvents.[15]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Dimethyl sulfoxide (DMSO) is a common starting solvent for preparing high-concentration stock solutions of poorly soluble compounds.[16] However, it is crucial to minimize the final DMSO concentration in your assay to avoid solvent-induced artifacts.[14]

Q2: How can I determine the optimal pH for solubilizing this compound?

A2: As this compound contains an amine group, its solubility is likely pH-dependent.[1] You can perform a simple pH-solubility profile by preparing a series of buffers with varying pH values (e.g., from 5.0 to 7.4) and observing the solubility of the compound at your desired concentration. For ionic compounds with basic anions, solubility generally increases as the pH decreases.[2][3]

Q3: What are cyclodextrins and how can they improve solubility?

A3: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble drug molecules, like likely this compound, forming inclusion complexes that are more water-soluble.[9][11][12] This can enhance the compound's stability and bioavailability in in vitro systems.[9][10]

Q4: Are there any potential downsides to using co-solvents or surfactants?

A4: Yes, while effective at increasing solubility, co-solvents and surfactants can sometimes interfere with experimental assays or exhibit cytotoxicity at higher concentrations.[5][17] It is essential to include proper vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.

Q5: How can I visually confirm if my compound is fully dissolved?

A5: Prepare your final working solution and visually inspect it against a dark background for any signs of cloudiness, precipitation, or particulate matter. You can also try passing the solution through a 0.22 µm filter; if the compound is not fully dissolved, you may observe residue on the filter.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm there is no undissolved material.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 5.0 to 7.4 (e.g., citrate buffer for acidic pH and phosphate buffer for neutral pH).

  • Add a small aliquot of the DMSO stock solution of this compound to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and is below 1%.

  • Gently mix and incubate the solutions at the experimental temperature for a set period (e.g., 1 hour).

  • Visually inspect each solution for any signs of precipitation.

  • For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Enhancement cluster_assay Assay cluster_troubleshooting Troubleshooting start Weigh Compound stock Prepare DMSO Stock start->stock ph pH Adjustment cosolvent Add Co-solvent surfactant Add Surfactant cyclodextrin Add Cyclodextrin dilution Dilute in Aqueous Medium ph->dilution cosolvent->dilution surfactant->dilution cyclodextrin->dilution incubation Incubate dilution->incubation readout Assay Readout incubation->readout precipitate Precipitation? incubation->precipitate precipitate->ph Yes precipitate->cosolvent Yes precipitate->surfactant Yes precipitate->cyclodextrin Yes precipitate->readout No

Caption: Experimental workflow for enhancing solubility.

logical_relationship cluster_properties Chemical Properties cluster_challenge Solubility Challenge cluster_solutions Solubilization Strategies compound This compound hydrophobic Bulky Hydrophobic Group compound->hydrophobic basic Weakly Basic Amine compound->basic poor_solubility Poor Aqueous Solubility hydrophobic->poor_solubility basic->poor_solubility ph pH Adjustment poor_solubility->ph cosolvents Co-solvents poor_solubility->cosolvents surfactants Surfactants poor_solubility->surfactants cyclodextrins Cyclodextrins poor_solubility->cyclodextrins

Caption: Factors influencing solubility and potential solutions.

References

Strategies to reduce off-target effects of azetidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with azetidine derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate off-target effects and optimize the selectivity of your compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with azetidine derivatives.

Issue 1: My azetidine derivative shows high potency but also significant off-target activity.

This is a common challenge in drug discovery. High potency can sometimes be accompanied by binding to unintended targets. Here are some strategies to address this:

  • Strategy 1: Structure-Activity Relationship (SAR) Guided Modification. Systematically modify the chemical structure of your lead compound and assess the impact on both on-target and off-target activity.[1][2][3] By analyzing these relationships, you can identify key structural features that contribute to potency and selectivity.[2]

    • Troubleshooting Steps:

      • Synthesize a small library of analogs with modifications at various positions of the azetidine ring and its substituents.

      • Screen these analogs against your primary target and a panel of relevant off-targets.

      • Analyze the data to identify modifications that decrease off-target binding while maintaining or improving on-target potency. For example, introducing steric hindrance near a group responsible for off-target binding can disrupt that interaction.

  • Strategy 2: Bioisosteric Replacement. Replace parts of your molecule with other chemical groups (bioisosteres) that have similar physical or chemical properties but may alter the binding profile.[4][5][6][7]

    • Troubleshooting Steps:

      • Identify functional groups in your molecule that might contribute to off-target binding. This could be a basic nitrogen, a hydrogen bond donor, or a lipophilic moiety.

      • Replace these groups with known bioisosteres. For instance, an azetidine ring could be a bioisosteric replacement for a piperidine or pyrrolidine ring to alter metabolic pathways.[8]

      • Evaluate the new compounds for on-target and off-target activity. Replacing a phenyl ring with a cyclopropyl group can increase the fraction of sp3 hybridized carbons (Fsp3), which can lead to improved physicochemical properties and selectivity.[9]

Issue 2: My azetidine compound is a substrate for efflux pumps like P-glycoprotein (Pgp), limiting its CNS penetration.

Pgp efflux is a significant hurdle for CNS-targeted drugs. Here are some approaches to mitigate this:

  • Strategy: Physicochemical Property Modulation. Modify the molecule to reduce its affinity for Pgp.[10]

    • Troubleshooting Steps:

      • Lower Basicity: Reduce the pKa of basic nitrogen atoms in your molecule. This can be achieved by introducing electron-withdrawing groups nearby.[10]

      • Reduce Hydrogen Bond Donors: Decrease the number of hydrogen bond donors, as this property is often associated with Pgp substrates.[10]

      • Conformational Restriction: Modify the conformational flexibility of the molecule. This can sometimes disrupt the optimal conformation for Pgp binding.[10]

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to improve the selectivity of azetidine derivatives?

Improving selectivity is a key aspect of drug design. The main strategies include:

  • Rational Drug Design: Utilize computational and structural biology tools to design molecules with high specificity for the intended target.[11] This involves analyzing the molecular structure of the target and optimizing the ligand to bind selectively.[11]

  • Structure-Based Drug Design (SBDD): Use the 3D structure of the target protein to guide the design of selective ligands. Docking models can help predict binding poses and identify key interactions to exploit for selectivity.

  • High-Throughput Screening (HTS): Screen large compound libraries against the target and a panel of anti-targets to identify selective hits early in the discovery process.[11]

  • Bioisosteric Replacement: As mentioned earlier, strategically replacing functional groups can modulate selectivity.[4][12] For example, using an azetidine ring as a bioisostere for other small aliphatic rings can improve properties like metabolic stability and hydrophilicity.[9][12]

Q2: How can I experimentally profile the off-target effects of my azetidine compounds?

Several experimental approaches can be used:

  • Broad Kinase Panel Screening: If your target is a kinase, screening against a large panel of kinases is a standard method to assess selectivity.

  • Safety Pharmacology Panels: These panels, often offered by contract research organizations (CROs), test your compound against a wide range of receptors, ion channels, and enzymes known to be involved in adverse drug reactions.

  • Cell-Based Phenotypic Screening: Assess the effect of your compound on various cell lines to identify potential off-target-driven cellular toxicities.[11]

  • Scalable Thiol Reactivity Profiling (STRP): This assay can be used to measure the intrinsic reactivity of small molecules with cysteine, which can be an indicator of potential off-target covalent interactions.[13]

Q3: Are there computational tools to predict off-target effects?

Yes, computational methods are increasingly used to predict potential off-target interactions:

  • In Silico Target Prediction: Various computational tools and databases can predict potential off-target interactions based on the chemical structure of your compound.[14][15] These methods often use machine learning algorithms trained on large datasets of known drug-target interactions.[14][15]

  • Molecular Docking: Docking your compound into the binding sites of known off-targets can provide insights into the likelihood of an interaction.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be built to correlate chemical structures with off-target activities, helping to predict the potential for such effects in new compounds.[2]

Data Presentation

Table 1: Comparison of IC50 Values for Azetidine Derivatives Against GAT-1 and GAT-3

CompoundLipophilic ResidueTargetIC50 (µM)[1]
Azetidin-2-ylacetic acid derivative 14,4-diphenylbutenylGAT-12.83 ± 0.67
Azetidin-2-ylacetic acid derivative 24,4-bis(3-methyl-2-thienyl)butenylGAT-12.01 ± 0.77
12d2-[tris(4-methoxyphenyl)methoxy]ethylGAT-315.3 ± 4.5
18bN/AGAT-126.6 ± 3.3
18eN/AGAT-331.0 ± 4.7

Experimental Protocols

Protocol 1: General Procedure for Off-Target Profiling using a Kinase Panel

  • Compound Preparation: Prepare stock solutions of the azetidine derivative in a suitable solvent (e.g., DMSO) at a high concentration.

  • Assay Plate Preparation: Serially dilute the compound stock to obtain a range of concentrations for testing. Dispense the diluted compounds into the wells of an assay plate.

  • Kinase Reaction: Add the specific kinase, its substrate, and ATP to the wells to initiate the enzymatic reaction. Include appropriate positive and negative controls.

  • Incubation: Incubate the plates at a controlled temperature for a specific period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Screening & Evaluation cluster_analysis Data Analysis & Optimization start Lead Azetidine Derivative sar SAR-Guided Modification start->sar Strategy 1 bioisostere Bioisosteric Replacement start->bioisostere Strategy 2 on_target On-Target Potency Assay sar->on_target off_target Off-Target Selectivity Panel sar->off_target adme ADME/Tox (e.g., Pgp efflux) sar->adme bioisostere->on_target bioisostere->off_target bioisostere->adme data Analyze Potency, Selectivity, PK/PD on_target->data off_target->data adme->data optimized Optimized Candidate data->optimized Iterative Refinement

Caption: Workflow for optimizing azetidine derivatives to reduce off-target effects.

signaling_pathway_logic cluster_compound Azetidine Derivative cluster_targets Biological Targets cluster_effects Biological Effects compound Compound on_target On-Target compound->on_target Binds off_target1 Off-Target 1 compound->off_target1 Binds off_target2 Off-Target 2 compound->off_target2 Binds therapeutic Therapeutic Effect on_target->therapeutic adverse Adverse Effects off_target1->adverse off_target2->adverse

References

Optimizing dosage and administration for in vivo studies of azetidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage and administration of azetidine-containing compounds for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the initial factors to consider when planning an in vivo study with a novel azetidine compound?

A1: Before initiating in vivo studies, a thorough in vitro characterization of your azetidine compound is crucial. Key parameters to establish include:

  • Potency: Determine the in vitro efficacy (e.g., IC50, EC50) in relevant cell-based assays. For instance, some azetidine-based STAT3 inhibitors show IC50 values in the sub-micromolar range (0.34-0.55 μM) in in vitro assays.[1][2]

  • Selectivity: Assess the compound's activity against related targets to understand its specificity.

  • Physicochemical Properties: Evaluate solubility and metabolic stability.[1][3][4] Poor solubility can be a significant hurdle for achieving adequate in vivo exposure.

Q2: How should I determine the starting dose for my in vivo tolerability study?

A2: A common approach is to start with a dose that is a fraction of the in vitro IC50 or EC50, considering the compound's pharmacokinetic profile if available. If no in vivo data exists, a dose-range finding study is recommended. For some synthetic azetidine derivatives, in vivo studies in mice have used doses around 25 mg/kg to 50 mg/kg for oral administration.[5] For the naturally occurring L-azetidine-2-carboxylic acid, higher doses of around 600 mg/kg have been used in mice to induce clinical signs.[6]

Q3: What are the common administration routes for azetidine compounds in vivo?

A3: The choice of administration route depends on the compound's properties and the experimental goals. Common routes include:

  • Oral (PO): Often preferred for its convenience and clinical relevance. Several studies have successfully administered azetidine derivatives orally.[5][6][7]

  • Intraperitoneal (IP): A common route for preclinical studies, often used when oral bioavailability is low or unknown.[6]

Q4: How do I choose an appropriate vehicle for my azetidine compound?

A4: Vehicle selection is critical for ensuring the compound is fully solubilized and stable. The choice depends on the compound's solubility. It is essential to conduct vehicle scouting studies. Always test the vehicle alone in a control group of animals to ensure it does not cause any adverse effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor solubility of the azetidine compound. The compound may have low aqueous solubility.Investigate different formulation strategies such as using co-solvents (e.g., DMSO, ethanol), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins). Chemical modification of the azetidine scaffold can also improve solubility.[3]
Observed toxicity or adverse effects in animals (e.g., weight loss, lethargy). The dose may be too high, or the compound may have off-target effects. The naturally occurring L-azetidine-2-carboxylic acid is known to be toxic due to its misincorporation into proteins.[8][9]Reduce the dose and/or the frequency of administration. Conduct a thorough literature search for potential toxicities associated with your azetidine scaffold. Monitor animals closely for clinical signs of toxicity.
Lack of in vivo efficacy despite good in vitro potency. Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism, poor tissue distribution).Characterize the pharmacokinetic profile of your compound. Consider alternative administration routes. For some azetidines, replacing a piperidine ring with an azetidine has been shown to alter metabolism.[10] Azithromycin, which contains an azetidine-like ring, exhibits excellent tissue distribution.[11]
Inconsistent results between animals. Variability in compound administration, animal handling, or underlying animal health.Ensure consistent and accurate dosing procedures. Standardize animal handling and housing conditions. Use a sufficient number of animals per group to account for biological variability.

Quantitative Data Summary

Table 1: In Vivo Dosages of Representative Azetidine Compounds in Mice

CompoundAnimal ModelRoute of AdministrationDoseOutcomeReference
L-azetidine-2-carboxylic acid (Aze)Adult CD1 miceOral or Intraperitoneal600 mg/kgInduced clinical signs reminiscent of MBP-mutant mice[6]
BRD3914 (antimalarial)P. falciparum-infected humanized miceOral25 mg/kg or 50 mg/kg (four doses)Parasite clearance and lack of recrudescence[5]
H120 (8e) and H182 (STAT3 inhibitors)Triple-negative breast cancer xenograftsNot specifiedNot specifiedInhibited tumor growth[2]

Table 2: In Vitro Potency of Selected Azetidine Derivatives

Compound ClassTargetIC50 / KDReference
(R)-azetidine-2-carboxamide analoguesSTAT3IC50: 0.34 - 0.55 μM[1]
Azetidine-based irreversible inhibitorsSTAT3IC50: 0.38 - 0.98 μM[2]
Azetidine-based STAT3 inhibitorsSTAT3KD: 880 - 960 nM[4]
Azetidin-2-ylacetic acid derivativesGAT-1IC50: 2.01 - 2.83 μM[12]

Experimental Protocols

Protocol 1: Preliminary Tolerability Study in Mice
  • Objective: To determine the maximum tolerated dose (MTD) of a novel azetidine compound.

  • Animals: Use a small group of healthy mice (e.g., n=3-5 per group) for each dose level.

  • Dose Selection: Based on in vitro data, select a range of doses. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) is common.

  • Compound Preparation: Prepare the dosing formulation on the day of administration. Ensure the compound is fully dissolved or homogenously suspended in the chosen vehicle.

  • Administration: Administer the compound via the intended route (e.g., oral gavage). Include a vehicle-only control group.

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, signs of pain) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record body weight daily for up to 14 days.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).

Protocol 2: General Efficacy Study in a Xenograft Mouse Model
  • Objective: To evaluate the anti-tumor efficacy of an azetidine compound.

  • Cell Culture and Implantation: Culture the desired cancer cell line (e.g., MDA-MB-231 for breast cancer) and implant the cells subcutaneously into immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.

  • Randomization and Grouping: Randomize mice into treatment and control groups (n=8-10 per group).

  • Dosing: Begin treatment with the azetidine compound at a dose below the MTD. Administer the compound according to a predetermined schedule (e.g., once daily) and route. Include a vehicle control group.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a fixed duration. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Visualizations

G cluster_preclinical In Vitro & Pre-formulation cluster_invivo In Vivo Studies In Vitro Potency & Selectivity In Vitro Potency & Selectivity Solubility & Stability Assessment Solubility & Stability Assessment In Vitro Potency & Selectivity->Solubility & Stability Assessment Vehicle Selection Vehicle Selection Solubility & Stability Assessment->Vehicle Selection Tolerability Study (MTD) Tolerability Study (MTD) Vehicle Selection->Tolerability Study (MTD) Pharmacokinetic (PK) Study Pharmacokinetic (PK) Study Tolerability Study (MTD)->Pharmacokinetic (PK) Study Efficacy Study Efficacy Study Pharmacokinetic (PK) Study->Efficacy Study

Caption: General workflow for in vivo studies of azetidine compounds.

G Start Start Poor Efficacy Poor Efficacy Start->Poor Efficacy Check PK Check PK Poor Efficacy->Check PK Low Exposure Low Exposure Check PK->Low Exposure Good Exposure Good Exposure Check PK->Good Exposure No Reformulate or Change Route Reformulate or Change Route Low Exposure->Reformulate or Change Route Yes End End Reformulate or Change Route->End Increase Dose or Frequency Increase Dose or Frequency Good Exposure->Increase Dose or Frequency Yes Re-evaluate Hypothesis Re-evaluate Hypothesis Good Exposure->Re-evaluate Hypothesis No Increase Dose or Frequency->End Re-evaluate Hypothesis->End

Caption: Troubleshooting flowchart for lack of in vivo efficacy.

References

Validation & Comparative

Azetidine Derivatives in Oncology: A Comparative Analysis of 3-(2-Tert-butylphenoxy)azetidine and Other Emerging Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel small molecules for cancer therapy has led to a burgeoning interest in heterocyclic scaffolds, with the azetidine ring emerging as a promising pharmacophore. Its unique conformational properties and synthetic tractability have made it a cornerstone in the design of targeted anticancer agents. This guide provides a comparative overview of 3-(2-tert-butylphenoxy)azetidine and other notable azetidine derivatives that have been investigated for their potential in oncology. While preclinical data on this compound in cancer models remains limited in publicly available literature, this document aims to provide a framework for its potential evaluation by comparing it with other azetidine-based compounds for which experimental data exists.

Comparative Efficacy of Azetidine Derivatives

The anticancer activity of various azetidine derivatives has been demonstrated across a range of cancer cell lines. The following table summarizes the in vitro cytotoxic or inhibitory activities of selected compounds, providing a benchmark for efficacy.

Compound/Derivative ClassCancer Cell Line(s)EndpointIC50/EC50 (µM)Putative Mechanism of ActionReference(s)
Azetidin-2-one derivative (Compound 6) SiHa (Cervical Cancer)Cytotoxicity0.1Induction of apoptosis, cytoskeleton disruption
B16F10 (Melanoma)Cytotoxicity1.2Induction of apoptosis, cytoskeleton disruption[1]
Azetidine-based STAT3 Inhibitors (H172 & H182) Triple-Negative Breast Cancer (TNBC) cellsSTAT3 Inhibition0.38 - 0.98Irreversible binding to STAT3, inhibiting its activation[2][3][4]
3-(4-Methoxyphenyl)azetidine derivative (4A-17) U251 (Glioblastoma)Cytotoxicity0.03Topoisomerase IIα inhibition[5]
3-(4-Methoxyphenyl)azetidine derivative (4A-19) HepG2 (Hepatocellular Carcinoma)Cytotoxicity0.46 - 2.13Topoisomerase IIα inhibition[5]
2H-azirine-2-azetidinone (Compound 1) HL-60 (Leukemia)Cytotoxicity1.1 - 10.5Induction of apoptosis[6]
2H-azirine-2-azetidinone (Compound 2) HCT-8 (Colon), MDA-MB-435 (Melanoma), SF-295 (CNS)Cytotoxicity3.8 - 26.6Induction of apoptosis[6]
(R)-azetidine-2-carboxamide STAT3 Inhibitors (5a, 5o, 8i) N/ASTAT3 Inhibition (in vitro)0.34 - 0.52STAT3 inhibition[7][8]
TZT-1027 analogue (Compound 1a) A549 (Lung)Antiproliferative0.0022Microtubule assembly inhibition[9][10]
HCT116 (Colon)Antiproliferative0.0021Microtubule assembly inhibition[9][10]

Mechanisms of Action: A Look at Key Signaling Pathways

The anticancer effects of azetidine derivatives are mediated through various mechanisms, primarily by inducing apoptosis or inhibiting key signaling pathways crucial for cancer cell proliferation and survival.

Induction of Apoptosis

Several azetidin-2-one derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][6] This is often confirmed through assays that measure the activation of caspases, a family of proteases that are central to the apoptotic process.

Azetidinone Azetidin-2-one Derivatives Mitochondria Mitochondrial Pathway Azetidinone->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway initiated by azetidin-2-one derivatives.

STAT3 Signaling Inhibition

A novel class of azetidine-based compounds has been developed to irreversibly inhibit Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell signaling.[2][3][4][11] These inhibitors covalently bind to STAT3, preventing its activation and subsequent translocation to the nucleus, where it would otherwise promote the expression of genes involved in cell survival and proliferation.

CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 STAT3p p-STAT3 (Dimer) STAT3->STAT3p Phosphorylation AzetidineSTAT3i Azetidine-based STAT3 Inhibitor AzetidineSTAT3i->STAT3 Nucleus Nucleus STAT3p->Nucleus GeneExpression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Nucleus->GeneExpression Proliferation Cell Proliferation & Survival GeneExpression->Proliferation

Caption: Inhibition of the JAK-STAT3 signaling pathway by azetidine derivatives.

Experimental Protocols

To facilitate the evaluation of novel azetidine compounds like this compound, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azetidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the azetidine derivative at various concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Start Start: Cancer Cell Culture Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with Azetidine Derivative Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Endpoint Endpoint Analysis Incubate->Endpoint MTT MTT Assay: Add MTT, Solubilize, Read Absorbance Endpoint->MTT Cytotoxicity Apoptosis Apoptosis Assay: Harvest Cells, Stain with Annexin V/PI Endpoint->Apoptosis Apoptosis Data Data Analysis: Calculate IC50 or % Apoptotic Cells MTT->Data Flow Analyze by Flow Cytometry Apoptosis->Flow Flow->Data

Caption: General workflow for in vitro evaluation of azetidine derivatives.

Conclusion

The azetidine scaffold represents a versatile platform for the development of novel anticancer agents. While the specific anticancer profile of this compound is yet to be fully elucidated in the public domain, the diverse mechanisms of action and potent activities of other azetidine derivatives highlight the potential of this chemical class. The comparative data and standardized protocols provided in this guide offer a valuable resource for researchers aiming to explore the therapeutic utility of new azetidine-based compounds in oncology. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to translate their preclinical promise into clinical benefits.

References

A Comparative Analysis of Novel Azetidine-Based STAT3 Inhibitors Against Established Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including cell growth, proliferation, and apoptosis. Its persistent activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. A novel class of azetidine-based STAT3 inhibitors has emerged, showing significant promise. This guide provides a comparative analysis of a representative novel azetidine compound against well-known STAT3 inhibitors, supported by experimental data and detailed protocols. While specific public data for 3-(2-Tert-butylphenoxy)azetidine is not available, this analysis utilizes data from potent, structurally related azetidine-based inhibitors as a benchmark for this promising class of molecules.

The STAT3 Signaling Pathway

The activation of STAT3 is a tightly regulated process. It is typically initiated by cytokines and growth factors binding to their corresponding cell surface receptors. This binding event triggers the activation of receptor-associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor's intracellular domain. These phosphorylated sites serve as docking stations for the SH2 domain of latent STAT3 monomers in the cytoplasm. Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of stable STAT3 homodimers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby activating the transcription of genes involved in cell survival, proliferation, and angiogenesis.

STAT3_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine Cytokine/ Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylation STAT3_cyto STAT3 pJAK->STAT3_cyto Recruits & Phosphorylates pSTAT3_mono p-STAT3 STAT3_cyto->pSTAT3_mono pSTAT3_dimer p-STAT3 Dimer pSTAT3_mono->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Nuclear Translocation pSTAT3_dimer_nuc p-STAT3 Dimer DNA DNA pSTAT3_dimer_nuc->DNA Binds Gene Target Gene Transcription DNA->Gene

Canonical STAT3 Signaling Pathway.

Comparative Performance of STAT3 Inhibitors

The efficacy of a STAT3 inhibitor is primarily determined by its ability to disrupt a key event in the signaling cascade, most commonly the dimerization step, which is dependent on the SH2 domain. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the in vitro potency of representative azetidine-based inhibitors compared to other well-established STAT3 inhibitors.

Inhibitor ClassCompoundTarget DomainIC50 (STAT3 DNA Binding)Selectivity Notes
Azetidine-Based H182 SH20.38 - 0.98 µM [1][2][3]Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 15.8 µM)[1][2][3].
Azetidine-Based 5o SH20.38 µM [4]Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 18 µM)[4].
Azetidine-Based 8i SH20.34 µM [4]Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 18 µM)[4].
Non-peptidicStatticSH25.1 µM[5][6][7]Displays selectivity for STAT3 over STAT1[7].
PeptidomimeticS3I-201SH286 µM[8][9][10][11]Preferentially inhibits STAT3 over STAT1 and STAT5[9].
Salicylic Acid Deriv.BP-1-102SH26.8 µM[12][13][14][15]Preferentially inhibits STAT3-STAT3 dimers[13][14].
Small MoleculeSH-4-54SH24.7 µM[16]Also inhibits STAT5 (dual inhibitor)[16][17][18].

Data compiled from published literature. IC50 values can vary based on assay conditions.

The data clearly indicates that the novel azetidine-based compounds exhibit sub-micromolar potency, positioning them among the most potent direct STAT3 inhibitors discovered to date. Their high selectivity against other STAT family members is a critical feature, potentially leading to fewer off-target effects.

Experimental Protocols

The characterization of STAT3 inhibitors relies on a series of well-defined biochemical and cell-based assays. Below are the detailed methodologies for key experiments.

Experimental Workflow for Inhibitor Validation

A typical workflow for identifying and validating a novel STAT3 inhibitor involves a multi-step process, starting from a large-scale initial screen and progressing to more detailed cellular and in vivo analyses.

Workflow Screen High-Throughput Screen (e.g., FP Assay) HitID Hit Identification (IC50 Determination) Screen->HitID Cellular Cellular Assays HitID->Cellular pSTAT3 p-STAT3 Western Blot Cellular->pSTAT3 Reporter Luciferase Reporter Assay Cellular->Reporter Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cellular->Viability Vivo In Vivo Studies (Xenograft Models) pSTAT3->Vivo Reporter->Vivo Viability->Vivo

Workflow for STAT3 Inhibitor Validation.
Fluorescence Polarization (FP) Assay for STAT3 Inhibition

This biochemical assay is used to quantify the ability of a compound to disrupt the interaction between the STAT3 SH2 domain and its target phosphopeptide.

  • Principle: A small, fluorescently labeled phosphopeptide that mimics the STAT3 docking site on the receptor binds to the larger STAT3 protein. This binding results in a slow tumbling rate and high fluorescence polarization. An inhibitor that binds to the STAT3 SH2 domain will displace the fluorescent peptide, leading to a faster tumbling rate and a decrease in polarization.

  • Materials:

    • Recombinant full-length human STAT3 protein.

    • Fluorescently labeled phosphopeptide (e.g., 5-FAM-GpYLPQTV-NH2).

    • Assay Buffer: 10 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 2 mM DTT, 0.01% Triton-X100.

    • Test compounds dissolved in DMSO.

    • 96-well half-area black plates.

  • Procedure:

    • Prepare a reaction mixture containing STAT3 protein (e.g., 100-150 nM) in the assay buffer.

    • Add varying concentrations of the test inhibitor (or DMSO for control) to the wells.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation to allow for inhibitor binding.[19]

    • Add the fluorescent phosphopeptide to each well at a final concentration of 10 nM.[19][20]

    • Incubate for an additional 30 minutes at room temperature.[19][20]

    • Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters (e.g., 480 nm excitation, 535 nm emission).[19]

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of STAT3 Phosphorylation

This cell-based assay determines if an inhibitor can block the phosphorylation of STAT3 in a cellular context.

  • Principle: Cells with constitutively active STAT3 (or stimulated with a cytokine like IL-6) are treated with the inhibitor. Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. A reduction in the p-STAT3 signal relative to total STAT3 indicates inhibitory activity.[21]

  • Materials:

    • Cancer cell line with active STAT3 (e.g., MDA-MB-231, DU145).[21]

    • Cell culture medium and supplements.

    • Test inhibitor.

    • Lysis Buffer (e.g., M-PER) with protease and phosphatase inhibitors.[21]

    • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-Actin (loading control).[21]

    • HRP-conjugated secondary antibodies.[21]

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor or DMSO vehicle for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them on ice.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for total STAT3 and β-Actin for normalization.

STAT3 Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of STAT3.

  • Principle: Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter. A second plasmid expressing Renilla luciferase is often included as a control for transfection efficiency. If an inhibitor blocks STAT3's ability to activate transcription, the production of firefly luciferase will be reduced.[22]

  • Materials:

    • HEK293 or a relevant cancer cell line.[23]

    • STAT3-responsive firefly luciferase reporter plasmid.

    • Control Renilla luciferase plasmid.

    • Transfection reagent (e.g., Lipofectamine).

    • Test inhibitor.

    • Dual-Luciferase Reporter Assay System.

  • Procedure:

    • Seed cells in a 96-well white, clear-bottom plate one day before transfection.[22]

    • Co-transfect the cells with the STAT3 reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test inhibitor.

    • If necessary, stimulate the cells with a STAT3 activator like IL-6 (e.g., 10 ng/mL).[23]

    • Incubate for an additional 6-24 hours.[22]

    • Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay system's protocol.[24]

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell number and transfection efficiency.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of the inhibitor on the viability of cancer cells.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

  • Materials:

    • Cancer cell line of interest.

    • 96-well opaque-walled plates.

    • Test inhibitor.

    • CellTiter-Glo® Reagent.

  • Procedure:

    • Seed cells in a 96-well opaque plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test inhibitor.

    • Incubate for a specified period (e.g., 72 hours).[25]

    • Equilibrate the plate to room temperature for about 30 minutes.

    • Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate-reading luminometer.

    • Plot the results as a percentage of the viability of control (vehicle-treated) cells and determine the EC50 value.

References

Comparative Analysis of Structure-Activity Relationships for Azetidine and Phenoxy Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of publicly available scientific literature and databases did not yield specific Structure-Activity Relationship (SAR) studies for 3-(2-tert-butylphenoxy)azetidine analogs. The following guide provides a comparative analysis of SAR for structurally related compounds, including various substituted azetidine derivatives and compounds containing the tert-butylphenoxy moiety attached to different heterocyclic cores. This information can offer valuable insights for the design and evaluation of the target analogs.

Data on Structurally Related Compounds

The following table summarizes the biological activity of various azetidine and tert-butylphenoxy derivatives, highlighting the impact of structural modifications on their potency as inhibitors of different biological targets.

Compound/Analog ClassModificationTargetAssayActivity (IC₅₀/Kᵢ)Reference
Azetidine Derivatives Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moietyGAT-1GABA Uptake2.83 µM[1]
Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-1GABA Uptake2.01 µM[1]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-3GABA Uptake15.3 µM[1]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-1GABA Uptake26.6 µM[1]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-3GABA Uptake31.0 µM[1]
tert-Butylphenoxy Derivatives 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76)hH₃RRadioligand BindingKᵢ = 38 nM[2]
1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76)hMAO-BEnzyme InhibitionIC₅₀ = 48 nM[2]
4-pyridyl piperazine derivative with tert-butylphenoxy linker (Compound 4)hH₃RRadioligand BindingKᵢ = 120 nM[3]
4-pyridyl piperazine derivative with tert-butylphenoxy linker (Compound 10)hH₃RRadioligand BindingKᵢ = 16.0 nM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

2.1. GABA Uptake Inhibition Assay [1]

  • Cell Culture and Transfection: HEK293 cells are cultured and stably transfected with the cDNA encoding for the desired human GABA transporter (GAT-1 or GAT-3).

  • Radioligand Uptake Assay:

    • Transfected cells are seeded in 96-well plates and grown to confluence.

    • The cells are washed with a buffer solution (e.g., HBSS).

    • A solution containing a fixed concentration of [³H]GABA and varying concentrations of the test compounds (the azetidine analogs) is added to the wells.

    • The plates are incubated for a specified time (e.g., 15 minutes) at room temperature to allow for GABA uptake.

    • The uptake is terminated by aspirating the solution and rapidly washing the cells with ice-cold buffer.

    • The cells are lysed, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.

2.2. Histamine H₃ Receptor (hH₃R) Radioligand Binding Assay [2][3]

  • Membrane Preparation: Membranes from cells stably expressing the human H₃ receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.

  • Binding Assay:

    • A mixture containing the cell membranes, a specific radioligand (e.g., [³H]Nα-methylhistamine), and varying concentrations of the test compounds is prepared in a binding buffer.

    • The mixture is incubated to allow for competitive binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

2.3. Monoamine Oxidase B (MAO-B) Inhibition Assay [2]

  • Enzyme Source: Recombinant human MAO-B expressed in a suitable system (e.g., insect cells) is used as the enzyme source.

  • Inhibition Assay:

    • The enzyme is pre-incubated with various concentrations of the test compounds in a suitable buffer.

    • The reaction is initiated by adding a substrate for MAO-B (e.g., kynuramine or benzylamine).

    • The reaction is allowed to proceed for a specific time at 37°C.

    • The formation of the product is measured, often spectrophotometrically or fluorometrically. For example, the oxidation of kynuramine produces 4-hydroxyquinoline, which can be detected by fluorescence.

  • Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

3.1. General Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis start Lead Compound (e.g., this compound) design Design Analogs (Vary R1, R2, etc.) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification primary_assay Primary Screening (e.g., Binding Assay) purification->primary_assay secondary_assay Secondary Assay (e.g., Functional Assay) primary_assay->secondary_assay adme_tox In Vitro ADME/Tox (e.g., Microsomal Stability) secondary_assay->adme_tox sar_analysis SAR Analysis adme_tox->sar_analysis optimization Identify SAR Trends sar_analysis->optimization optimization->design Iterative Design Cycle

Caption: General workflow for a structure-activity relationship (SAR) study.

3.2. Hypothetical SAR of this compound Analogs

SAR_Relationships cluster_mods Structural Modifications cluster_outcomes Potential Effects on Activity core Core Scaffold 3-(phenoxy)azetidine r1 R1: Azetidine N-substitution (Alkyl, Aryl, etc.) core->r1 r2 R2: tert-Butyl Group Position (ortho, meta, para) core->r2 r3 R3: Phenyl Ring Substitution (Halogens, Methoxy, etc.) core->r3 r4 Azetidine Ring Substitution core->r4 potency Potency (IC50/Ki) r1->potency Influences binding pocket interactions pk Pharmacokinetics (Solubility, Stability) r1->pk Modulates lipophilicity & metabolism r2->potency Steric hindrance may affect conformation selectivity Selectivity r2->selectivity Dictates fit in binding site r3->potency Electronic effects can alter binding r3->pk Affects metabolic stability r4->potency Can introduce new interactions

References

Validating the Anticancer Activity of 3-(2-Tert-butylphenoxy)azetidine in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative anticancer agent, 3-(2-Tert-butylphenoxy)azetidine, against other investigational compounds targeting similar pathways. The data presented herein is based on established xenograft models and serves as a framework for evaluating novel azetidine-based therapeutics.

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][2] This guide focuses on the hypothetical validation of a novel compound, this compound, in preclinical xenograft models. While direct experimental data for this specific molecule is not yet publicly available, we will extrapolate a potential mechanism of action and compare its projected efficacy against known inhibitors of the STAT3 signaling pathway, a common target for azetidine-based anticancer agents.[3][4][5]

Hypothetical Mechanism of Action: STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis. Several novel azetidine-based compounds have been shown to selectively inhibit STAT3 activity.[3][4] For the purpose of this guide, we will hypothesize that this compound acts as an irreversible inhibitor of STAT3, binding to key cysteine residues within the protein.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation Target_Genes Target Gene (e.g., Bcl-2, Cyclin D1) DNA->Target_Genes 6. Gene Transcription Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Target_Genes->Cell Proliferation,\nSurvival, Angiogenesis Compound This compound Compound->STAT3_active Inhibition Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Figure 1: Hypothesized STAT3 Signaling Pathway Inhibition.

Comparative Efficacy in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

To evaluate the in vivo anticancer activity of this compound, a human triple-negative breast cancer (TNBC) xenograft model using MDA-MB-231 cells is proposed. This model is selected due to the known constitutive activation of STAT3 in this cell line. The efficacy of this compound will be compared against a known STAT3 inhibitor, "Compound H182", and a standard-of-care chemotherapeutic agent, Paclitaxel.

Experimental Workflow

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis start Day 0: Implant MDA-MB-231 cells subcutaneously in nude mice tumor_growth Tumor Growth Phase (7-10 days) start->tumor_growth randomization Day 10: Randomize mice into treatment groups (n=8 per group) tumor_growth->randomization treatment_period Days 11-30: Administer compounds (daily IP injections) randomization->treatment_period monitoring Monitor tumor volume and body weight (twice weekly) treatment_period->monitoring endpoint Day 30: Euthanize mice, excise and weigh tumors monitoring->endpoint analysis Analyze tumor growth inhibition (TGI) and toxicity endpoint->analysis

Figure 2: Xenograft Model Experimental Workflow.

Quantitative Data Summary

The following tables summarize the projected outcomes of the comparative study.

Table 1: In Vivo Efficacy in MDA-MB-231 Xenograft Model

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SDTumor Growth Inhibition (TGI) (%)
Vehicle Control10 mL/kg, daily IP1550 ± 210-
This compound20 mg/kg, daily IP480 ± 9569
Compound H18220 mg/kg, daily IP590 ± 11062
Paclitaxel10 mg/kg, weekly IV720 ± 13054

Table 2: Toxicity Profile

Treatment GroupMean Body Weight Change (%) ± SDObserved Toxicities
Vehicle Control+5.2 ± 1.5None
This compound-1.8 ± 2.1None
Compound H182-2.5 ± 2.8Mild lethargy
Paclitaxel-8.9 ± 3.5Significant weight loss, lethargy

Experimental Protocols

A detailed methodology is crucial for the reproducibility of xenograft studies.

Cell Culture

MDA-MB-231 human breast adenocarcinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Animal Husbandry

Female athymic nude mice (6-8 weeks old) are used for the study. Animals are housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Tumor Implantation and Measurement

MDA-MB-231 cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL. A volume of 0.1 mL of the cell suspension (5 x 10⁶ cells) is injected subcutaneously into the right flank of each mouse. Tumor growth is monitored twice weekly using digital calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.

Treatment Administration

When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups. This compound and Compound H182 are formulated in a vehicle of 5% DMSO, 40% PEG300, and 55% saline for intraperitoneal (IP) injection. Paclitaxel is formulated according to standard protocols for intravenous (IV) injection. The vehicle control group receives the same formulation as the test compounds, minus the active agent.

Endpoint and Data Analysis

At the end of the treatment period, or when tumors in the control group reach the predetermined maximum size, all mice are euthanized. Tumors are excised, weighed, and may be processed for further histological or molecular analysis. Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100%. Statistical analysis is performed using a one-way ANOVA with post-hoc tests to determine significance between groups.

Conclusion

This guide outlines a hypothetical framework for validating the anticancer activity of this compound in a clinically relevant xenograft model. Based on the known activities of similar azetidine-containing molecules, we project that this compound could demonstrate significant, well-tolerated antitumor efficacy through the inhibition of the STAT3 signaling pathway. The provided experimental protocols and comparative data tables offer a robust starting point for researchers aiming to evaluate this and other novel anticancer agents. Further studies would be required to confirm the proposed mechanism of action and to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound.

References

A Head-to-Head Comparison of 3-Phenoxyazetidines and Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the plethora of options, saturated heterocycles have gained prominence for their ability to introduce three-dimensional complexity and fine-tune physicochemical properties. This guide provides a head-to-head comparison of the emerging 3-phenoxyazetidine scaffold against two of the most ubiquitous heterocyclic cores in drug discovery: piperidine and pyrrolidine. This objective analysis, supported by available experimental data, aims to equip researchers with the insights needed to make informed decisions in scaffold selection for their drug discovery programs.

Physicochemical Properties: A Balancing Act

The physicochemical profile of a drug candidate is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The choice of a heterocyclic scaffold plays a pivotal role in modulating these characteristics.

Property3-PhenoxyazetidinePiperidinePyrrolidine
Molecular Weight (Scaffold) ~149.18 g/mol ~85.15 g/mol ~71.12 g/mol
logP (Calculated) Variable, influenced by phenoxy substituents~0.5~0.4
Topological Polar Surface Area (TPSA) ~21.7 Ų~12.5 Ų~12.5 Ų
Hydrogen Bond Acceptors 211
Hydrogen Bond Donors 011

Key Insights: The 3-phenoxyazetidine scaffold, with its additional oxygen atom, inherently possesses a higher TPSA compared to piperidine and pyrrolidine. This can translate to improved aqueous solubility, a desirable trait for oral bioavailability. However, the larger phenoxy group also contributes to a higher molecular weight and potentially increased lipophilicity, depending on the substitutions on the phenyl ring. The absence of a hydrogen bond donor in the 3-phenoxyazetidine core, unlike in piperidine and pyrrolidine, can be advantageous in reducing interactions with metabolizing enzymes and efflux transporters.

Metabolic Stability: The Quest for Longevity

A crucial aspect of drug design is ensuring that a compound remains intact in the body long enough to exert its therapeutic effect. Metabolic stability, often assessed through in vitro assays using liver microsomes, is a key indicator of a compound's in vivo half-life.

While direct head-to-head comparative studies for a wide range of analogs are not extensively available in the public domain, general trends can be inferred from published data on related structures.

ScaffoldReported Metabolic Stability (t½ in HLM)Common Metabolic Pathways
3-Phenoxyazetidine Data not widely available in direct comparison. Likely influenced by phenoxy ring substituents.Potential for O-dealkylation, aromatic hydroxylation on the phenoxy ring.
Piperidine Variable, often susceptible to oxidation. Half-life can be significantly improved with strategic modifications like deuterium substitution.[1]N-dealkylation, C-oxidation at positions adjacent to the nitrogen.
Pyrrolidine Generally considered metabolically stable, but can be susceptible to N-dealkylation.N-dealkylation, C-oxidation.

Key Insights: The metabolic fate of piperidine and pyrrolidine rings is often dictated by oxidation at the carbon atoms alpha to the nitrogen.[1] The 3-phenoxyazetidine scaffold may offer an alternative metabolic profile, with metabolism potentially directed towards the phenoxy ring, depending on its substitution pattern. This could be a strategic advantage in mitigating metabolism-related liabilities associated with the core heterocycle.

Biological Activity: Tailoring Potency and Selectivity

The ultimate goal of scaffold selection is to enable potent and selective interaction with the biological target. The three-dimensional arrangement of substituents, dictated by the core heterocycle, is paramount in achieving this.

ScaffoldKey Features for Biological ActivityExample Application (Kinase Inhibitors)
3-Phenoxyazetidine The azetidine ring provides a rigid, three-dimensional scaffold, while the phenoxy group can be directed towards specific pockets in a binding site.The phenoxy group can act as a hinge-binder mimic or interact with hydrophobic regions of the ATP binding site.
Piperidine A versatile and widely used scaffold that allows for diverse substitution patterns to probe different regions of a binding site.Often used to position substituents to interact with the solvent front or allosteric pockets.
Pyrrolidine The five-membered ring offers a different spatial arrangement of substituents compared to the six-membered piperidine, which can be crucial for optimizing binding interactions.[2][3][4]Can provide a compact and rigid core to orient key pharmacophoric groups.

Key Insights: While piperidine and pyrrolidine scaffolds are well-established in numerous approved drugs and clinical candidates, the 3-phenoxyazetidine core presents a novel and potentially advantageous platform. Its unique vectoral projection of the phenoxy group from the rigid azetidine ring can enable interactions with target proteins that are not readily achievable with the other two scaffolds. This can lead to the discovery of novel chemical matter with improved potency and selectivity.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Grb2 Grb2 Dimerization->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: A generic receptor tyrosine kinase signaling pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Stock Test Compound Stock Incubation_Mix Incubation at 37°C Compound_Stock->Incubation_Mix Microsomes Liver Microsomes Microsomes->Incubation_Mix Cofactor NADPH Cofactor->Incubation_Mix Buffer Phosphate Buffer Buffer->Incubation_Mix Time_Points Aliquots taken at 0, 5, 15, 30, 60 min Incubation_Mix->Time_Points Quenching Reaction Quenching (Acetonitrile) Time_Points->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LCMS LC-MS/MS Analysis Supernatant_Transfer->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Caption: A typical experimental workflow for a microsomal stability assay.

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable and reproducible data. Below are standard protocols for two key in vitro ADME assays.

Microsomal Metabolic Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker set to 37°C

Procedure:

  • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding the phosphate buffer, liver microsomes, and test compound to the wells of a 96-well plate. The final microsomal protein concentration is typically 0.5 mg/mL and the final test compound concentration is typically 1 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding cold acetonitrile (containing the internal standard) to the respective wells.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Quantify the remaining parent compound at each time point relative to the 0-minute time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer (pH 7.4)

  • Test compound

  • Control compounds (e.g., a low permeability marker like Lucifer Yellow and a high permeability marker like propranolol)

  • Analytical standards for LC-MS/MS analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low permeability marker like Lucifer Yellow.

  • Prepare the dosing solution of the test compound and control compounds in HBSS.

  • Apical to Basolateral (A-B) Permeability:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Basolateral to Apical (B-A) Permeability (for efflux assessment):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

References

Comparative Cross-Reactivity Profiling of 3-(2-Tert-butylphenoxy)azetidine and Selected CNS-Active Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Analysis Based on Structural Analogs

For research, scientific, and drug development professionals.

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 3-(2-Tert-butylphenoxy)azetidine against selected histamine H3 receptor (H3R) antagonists and monoamine oxidase B (MAO-B) inhibitors. Due to the limited publicly available data on the specific biological targets of this compound, its profile is hypothesized based on the known activities of structurally similar compounds, particularly those with a 4-tert-butylphenoxy scaffold, which have shown dual activity at H3R and MAO-B.

This document aims to serve as a resource for researchers by providing a framework for evaluating potential off-target effects and for designing comprehensive screening strategies. The information presented for the comparator compounds is based on published literature.

Comparative Selectivity Profile

The following table summarizes the reported binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of selected H3R antagonists and MAO-B inhibitors against their primary targets and their potential off-targets. The data for this compound is presented as hypothetical and would require experimental validation.

CompoundPrimary TargetKᵢ / IC₅₀ (Primary Target)Off-TargetKᵢ / IC₅₀ (Off-Target)
This compound H3R / MAO-B (Hypothetical)Data Not AvailableMAO-B / H3R (Hypothetical)Data Not Available
Pitolisant H3R Antagonist/Inverse AgonistKᵢ: 0.16 nM[1]MAO-BData Not Available
Clobenpropit H3R Antagonist/Inverse AgonistKᵢ: 0.17 nM (rat cortical membranes)[2]MAO-BData Not Available
Thioperamide H3R Antagonist-MAO-BKᵢ: 10.8 µM (human brain)
Selegiline MAO-B Inhibitor-H3RData Not Available
Rasagiline Derivative (Compound 1) Dual MAO-B Inhibitor / H3R AntagonistIC₅₀: 256 nM (MAO-B)[3]H3RKᵢ: 2.6 nM[3]
Safinamide MAO-B Inhibitor-H3RData Not Available

Note: The absence of data is indicated by "Data Not Available." The presented values are sourced from various studies and may have been determined using different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

To experimentally determine the cross-reactivity profile of this compound and other compounds, the following methodologies are typically employed:

Histamine H₃ Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the H3 receptor.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the H3 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound and reference compounds (e.g., Pitolisant).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [³H]-Nα-methylhistamine in the assay buffer.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Monoamine Oxidase B (MAO-B) Enzyme Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of MAO-B.

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against MAO-B.

Materials:

  • Recombinant human MAO-B enzyme.

  • MAO-B substrate (e.g., benzylamine or a fluorogenic substrate).

  • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4.

  • Test compound and a reference inhibitor (e.g., Selegiline).

  • Detection reagent (e.g., horseradish peroxidase and Amplex Red for fluorometric assays).

  • Microplate reader (spectrophotometer or fluorometer).

Procedure:

  • Pre-incubate the MAO-B enzyme with various concentrations of the test compound in the assay buffer.

  • Initiate the enzymatic reaction by adding the MAO-B substrate.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction (if necessary, depending on the detection method).

  • Measure the product formation. In fluorometric assays, the production of hydrogen peroxide is coupled to the oxidation of a fluorogenic substrate, and the resulting fluorescence is measured.

  • Determine the percentage of inhibition of MAO-B activity at each concentration of the test compound compared to a vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Visualizations

Histamine H₃ Receptor Signaling Pathway

G Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Binds G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, DA, 5-HT) G_protein->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: Simplified signaling pathway of the inhibitory histamine H₃ autoreceptor.

In Vitro Cross-Reactivity Screening Workflow

G cluster_0 Primary Screening cluster_1 Secondary (Selectivity) Screening cluster_2 Lead Optimization Compound Test Compound (e.g., this compound) Primary_Assay Primary Target Assay (e.g., H3R Binding) Compound->Primary_Assay Hit_Identification Hit Identification (Potency Determination) Primary_Assay->Hit_Identification Selectivity_Assay Cross-Reactivity Assays Hit_Identification->Selectivity_Assay Active Compounds Off_Target_Panel Panel of Off-Targets (e.g., MAO-B, other GPCRs, Kinases) Off_Target_Panel->Selectivity_Assay Selectivity_Profile Selectivity Profile (Affinity/Potency at Off-Targets) Selectivity_Assay->Selectivity_Profile SAR Structure-Activity Relationship (SAR) Analysis Selectivity_Profile->SAR Optimized_Compound Optimized Lead Compound SAR->Optimized_Compound

Caption: A general workflow for in vitro screening to assess compound cross-reactivity.

References

A Comparative Analysis of the Antibacterial Efficacy of 3-(2-Tert-butylphenoxy)azetidine Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the potential antibacterial efficacy of the novel compound 3-(2-Tert-butylphenoxy)azetidine against established antibiotics: Penicillin, Ciprofloxacin, and Tetracycline. While specific experimental data on this compound is not yet widely available in published literature, this document outlines the standard methodologies for such a comparison and presents hypothetical data based on the known antibacterial activities of the azetidine class of compounds. The aim is to offer a framework for evaluating the potential of this and similar novel synthetic compounds in the field of antibacterial drug discovery.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Azetidine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including antibacterial properties.[1][2][3][4][5][6] this compound is a specific derivative that is of interest for its potential antimicrobial effects.[7] This guide will compare its hypothetical efficacy against three widely used antibiotics:

  • Penicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[8][9][10][11] It is primarily effective against Gram-positive bacteria.[8][11]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, an enzyme essential for DNA replication.[12][13] It is effective against both Gram-positive and Gram-negative bacteria.[12][13]

  • Tetracycline: A broad-spectrum antibiotic that inhibits protein synthesis by binding to the bacterial 30S ribosomal subunit.[14][15][16][17][18]

The following sections detail the experimental protocols for determining antibacterial efficacy, present a comparative data summary (hypothetical), and discuss the potential mechanisms of action and resistance.

Experimental Protocols

The following are standard and widely accepted protocols for determining the antibacterial efficacy of a compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Escherichia coli and Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compound (this compound) and standard antibiotics are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Methodology:

  • Subculturing from MIC Assay: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay is subcultured onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Experimental Workflow for MIC and MBC Determination

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Bacterial_Culture Bacterial Culture (e.g., E. coli, S. aureus) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solutions (Test & Standards) Serial_Dilution Serial Dilution of Compounds in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubation (37°C, 18-24h) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Transfer aliquots Incubation_MBC Incubation (37°C, 18-24h) Subculture->Incubation_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Data Presentation

The following tables summarize the hypothetical antibacterial efficacy of this compound in comparison to standard antibiotics against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound816
Penicillin0.125>128 (Resistant)
Ciprofloxacin0.250.015
Tetracycline12

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound1632
Penicillin0.5>128 (Resistant)
Ciprofloxacin0.50.03
Tetracycline3216

Note: The data for this compound is hypothetical and for illustrative purposes only.

Mechanism of Action and Resistance

Standard Antibiotics
  • Penicillin: As a β-lactam antibiotic, penicillin inhibits penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall.[10] Resistance to penicillin often occurs through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.

  • Ciprofloxacin: This fluoroquinolone targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[12][13] Inhibition of these enzymes prevents the relaxation of supercoiled DNA and the separation of daughter DNA strands, respectively, leading to a disruption of DNA replication and cell division.[13] Resistance can arise from mutations in the genes encoding these enzymes or through the expression of efflux pumps that remove the drug from the bacterial cell.

  • Tetracycline: Tetracycline is a protein synthesis inhibitor. It binds to the 30S ribosomal subunit and prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[15][16][18] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[15] The most common mechanisms of resistance are the acquisition of genes that encode for efflux pumps or ribosomal protection proteins.

Potential Mechanism of this compound

While the precise mechanism of action for this compound is yet to be elucidated, many azetidine derivatives are known to exhibit antibacterial activity through various mechanisms. Some azetidin-2-one derivatives (β-lactams) function similarly to penicillin by inhibiting cell wall synthesis.[1] Other derivatives may have different cellular targets. Further research is required to determine the specific molecular target of this compound.

Signaling Pathway for Beta-Lactam Resistance

beta_lactam_resistance cluster_cell Bacterial Cell PBP Penicillin-Binding Protein (PBP) Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Beta_Lactamase β-Lactamase Enzyme Inactive_Penicillin Inactive Penicillin Beta_Lactamase->Inactive_Penicillin Hydrolyzes Penicillin Penicillin Penicillin->PBP Inhibits Penicillin->Beta_Lactamase Targeted by

Caption: Mechanism of penicillin action and β-lactamase resistance.

Conclusion

This guide provides a framework for the comparative evaluation of the antibacterial efficacy of the novel compound this compound against standard antibiotics. Based on the general activity of azetidine derivatives, it is plausible that this compound could exhibit moderate antibacterial activity. However, comprehensive in vitro and in vivo studies are essential to determine its true potential, including its spectrum of activity, mechanism of action, and susceptibility to resistance mechanisms. The experimental protocols and data presentation formats outlined herein serve as a standardized approach for such future investigations. The continued exploration of novel chemical scaffolds like azetidines is crucial in the ongoing effort to combat antimicrobial resistance.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 3-(2-Tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-(2-Tert-butylphenoxy)azetidine against established therapeutic agents. Due to the limited availability of direct experimental data for this compound, this document presents a hypothetical activity profile for this compound to illustrate its potential therapeutic applications and to provide a framework for future experimental investigation. The data for comparator compounds are based on published scientific literature.

Executive Summary

This compound is a novel small molecule with a chemical structure suggestive of potential interactions with key signaling pathways implicated in cancer and metabolic diseases. This guide explores its hypothetical activity as a STAT3 inhibitor and a TGR5 agonist, comparing it with the known STAT3 inhibitor, Stattic, and the known TGR5 agonist, INT-777. Additionally, its potential anti-inflammatory properties are compared with the non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Comparative In Vitro Activity

The following table summarizes the hypothetical in vitro activity of this compound in comparison to Stattic and INT-777.

CompoundTargetAssay TypeMetricValue (µM)
This compound STAT3 STAT3 Phosphorylation Assay IC₅₀ (Hypothetical) 2.5
StatticSTAT3STAT3 Phosphorylation AssayIC₅₀5.1[1][2]
This compound TGR5 TGR5 cAMP Reporter Assay EC₅₀ (Hypothetical) 1.2
INT-777TGR5TGR5 cAMP Reporter AssayEC₅₀0.82[3][4]

Comparative In Vivo Activity

The in vivo efficacy of this compound is hypothetically evaluated in a tumor xenograft model and a model of acute inflammation, with comparisons to Stattic and Indomethacin, respectively.

CompoundModelSpeciesDosing RegimenEfficacy MetricResult
This compound Pancreatic Cancer Xenograft Mouse (Hypothetical) 15 mg/kg, i.p., daily Tumor Growth Inhibition (Hypothetical) Significant reduction
StatticPancreatic Cancer XenograftMouse10 mg/kg, i.p., dailyTumor Growth InhibitionSignificant reduction[1]
This compound Carrageenan-Induced Paw Edema Rat (Hypothetical) 10 mg/kg, p.o. Inhibition of Edema (%) (Hypothetical) 55%
IndomethacinCarrageenan-Induced Paw EdemaRat0.66-2 mg/kgInhibition of EdemaDose-dependent inhibition[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Assays

1. STAT3 Phosphorylation Assay (Western Blot)

  • Cell Culture: Human pancreatic cancer cells (e.g., PANC-1) are cultured in appropriate media until they reach 70-80% confluency.

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound, Stattic) or vehicle control for a specified duration (e.g., 24 hours).

  • Lysis: Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-STAT3 to total STAT3 is calculated to determine the inhibitory effect of the compounds. The IC₅₀ value is calculated from the dose-response curve.

2. TGR5 cAMP Reporter Assay

  • Cell Culture: HEK293 cells are co-transfected with a TGR5 expression vector and a cAMP response element (CRE)-luciferase reporter vector.

  • Treatment: Transfected cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound, INT-777) or a vehicle control.

  • Incubation: The cells are incubated for a period sufficient to induce gene expression (e.g., 6 hours).

  • Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The fold-change in luciferase activity relative to the vehicle control is calculated for each concentration of the test compound. The EC₅₀ value is determined from the resulting dose-response curve.

In Vivo Assays

1. Pancreatic Cancer Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: Human pancreatic cancer cells (e.g., PANC-1) are subcutaneously injected into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment groups receive daily intraperitoneal (i.p.) injections of the test compounds (e.g., this compound, Stattic) at a specified dose. The control group receives vehicle injections.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes/weights of the treated groups to the control group.

2. Carrageenan-Induced Paw Edema Model

  • Animal Model: Male Wistar rats are used.

  • Treatment: The rats are divided into groups and orally administered the test compound (e.g., this compound, Indomethacin) or vehicle.

  • Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume to that of the control group.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, IL-6R) Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Dimer->Transcription binds to DNA & initiates DNA DNA Inhibitor This compound Stattic Inhibitor->pSTAT3 inhibits dimerization

Caption: The STAT3 signaling pathway, a key regulator of cell proliferation and survival.

TGR5_Signaling_Pathway Bile_Acid Bile Acid / TGR5 Agonist TGR5 TGR5 Receptor Bile_Acid->TGR5 binds & activates G_Protein Gs Protein TGR5->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Response Cellular Response (e.g., GLP-1 secretion, Energy Expenditure) CREB->Cellular_Response mediates Agonist This compound INT-777 Agonist->TGR5 activates

Caption: The TGR5 signaling pathway, involved in metabolic regulation.

In_Vivo_Workflow cluster_inflammation Carrageenan-Induced Paw Edema cluster_xenograft Tumor Xenograft Model Rat_Admin Rat Administration (p.o.) Carrageenan_Injection Carrageenan Injection Rat_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement Carrageenan_Injection->Paw_Measurement Data_Analysis_Inflam Data Analysis Paw_Measurement->Data_Analysis_Inflam Tumor_Implant Tumor Cell Implantation Treatment_Xeno Treatment Administration (i.p.) Tumor_Implant->Treatment_Xeno Tumor_Measurement Tumor Volume Measurement Treatment_Xeno->Tumor_Measurement Data_Analysis_Xeno Data Analysis Tumor_Measurement->Data_Analysis_Xeno

Caption: Workflow for the in vivo anti-inflammatory and anti-tumor assays.

References

Comparative Docking Analysis of Azetidine Analogs Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural properties and diverse biological activities. This guide provides a comparative overview of in silico docking studies of various azetidine analogs against two prominent drug targets: Epidermal Growth Factor Receptor (EGFR) and Tubulin. The data presented herein is compiled from multiple studies to offer researchers and drug development professionals a comprehensive resource for evaluating the potential of these compounds.

Target Protein: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies. Docking studies are instrumental in identifying novel azetidine-based compounds that can effectively inhibit EGFR activity.

EGFR Docking Data Comparison

Below is a summary of docking results for various azetidine-2-one derivatives against the EGFR tyrosine kinase domain. The data highlights the binding affinity of these compounds, with lower binding energy and higher fitness scores indicating potentially stronger inhibition.

Compound IDTarget Protein (PDB ID)Docking Score/Binding Energy (kcal/mol)Fitness Score (PLP)Reference CompoundReference Compound Score/EnergySource
Azetidin-2-one A-2EGFR (inactive)-77.79Erlotinib71.94
Azetidin-2-one A-8EGFR (inactive)-76.68Erlotinib71.94
Azetidin-2-one A-14EGFR (inactive)-71.46Erlotinib71.94
Experimental Protocol: Molecular Docking of Azetidine Analogs with EGFR

This protocol outlines a general workflow for performing molecular docking studies of azetidine analogs against EGFR using AutoDock, a widely used open-source docking software.

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the EGFR protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms and Kollman charges are added to the protein structure.

    • The 3D structures of the azetidine analog ligands are drawn using chemical drawing software like ChemDraw and optimized using a suitable force field.

    • Gasteiger charges are computed for the ligand atoms.

  • Grid Map Generation:

    • A grid box is defined to encompass the active site of the EGFR protein. The grid parameters (center coordinates and dimensions) are set to cover the binding pocket of the reference inhibitor (e.g., Erlotinib).

  • Docking Simulation:

    • The Lamarckian Genetic Algorithm (LGA) is commonly employed for docking simulations in AutoDock.

    • A set number of docking runs (e.g., 100) are performed for each ligand.

    • The population size, maximum number of energy evaluations, and maximum number of generations are defined.

  • Analysis of Results:

    • The docking results are clustered based on root-mean-square deviation (RMSD).

    • The conformation with the lowest binding energy in the most populated cluster is selected as the most probable binding mode.

    • The binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein are analyzed using visualization software like Discovery Studio Visualizer.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc_pkc PLCγ-PKC Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binding & Dimerization Grb2 Grb2/SOS EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg JAK JAK EGFR->JAK Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Gene_Expression STAT STAT JAK->STAT STAT->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Target Protein: Tubulin

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with tubulin polymerization are effective anticancer agents. Azetidine analogs have been investigated as inhibitors of tubulin polymerization, often targeting the colchicine binding site.

Tubulin Docking Data Comparison

The following table summarizes the inhibitory activity and docking data for azetidine-based combretastatin A-4 (CA-4) analogs targeting the colchicine binding site on tubulin.

Compound IDTarget Protein (PDB ID)IC50 (µM) vs. MCF-7 cellsBinding Affinity (kcal/mol)Reference CompoundReference IC50 (µM)Source
Compound 9Tubulin (4O2B)34.27-Colchicine-
Compound 21Tubulin (4O2B)28.86-Colchicine-
Experimental Protocol: Molecular Docking of Azetidine Analogs with Tubulin

This protocol provides a general workflow for docking azetidine analogs to the colchicine binding site of tubulin.

  • Preparation of Protein and Ligands:

    • The X-ray crystal structure of tubulin, often in complex with a known inhibitor like colchicine, is downloaded from the PDB.

    • All non-essential molecules, such as water and ions, are removed. The protein is prepared by adding hydrogens and assigning appropriate charges.

    • The azetidine analog structures are created and optimized.

  • Active Site Definition:

    • The binding site is defined based on the location of the co-crystallized ligand (e.g., colchicine) or by identifying the key residues known to be involved in the colchicine binding pocket.

  • Docking Simulation:

    • A docking program such as Glide, GOLD, or AutoDock is used.

    • The docking parameters are set to allow for flexible ligand conformations while keeping the protein rigid or allowing for limited flexibility in the active site residues.

    • Multiple docking poses are generated for each ligand.

  • Scoring and Analysis:

    • The generated poses are scored based on the software's scoring function (e.g., GlideScore, GoldScore, or AutoDock's binding energy).

    • The top-scoring poses are visually inspected to analyze the binding mode and key interactions with the active site residues.

    • The results are compared with the binding mode of a known inhibitor to validate the docking protocol.

Tubulin Polymerization and Depolymerization

Tubulin_Polymerization cluster_monomers Building Blocks cluster_assembly Assembly cluster_disassembly Disassembly alpha_tubulin α-Tubulin heterodimer αβ-Tubulin Heterodimer (GTP-bound) alpha_tubulin->heterodimer beta_tubulin β-Tubulin beta_tubulin->heterodimer GTP GTP GTP->heterodimer GDP GDP free_dimers αβ-Tubulin Heterodimer (GDP-bound) GDP->free_dimers protofilament Protofilament heterodimer->protofilament Polymerization microtubule Microtubule (+ end growth) protofilament->microtubule catastrophe Catastrophe (GTP cap loss) microtubule->catastrophe GTP Hydrolysis peeling_protofilaments Peeling Protofilaments catastrophe->peeling_protofilaments Depolymerization peeling_protofilaments->free_dimers free_dimers->heterodimer Nucleotide Exchange (GDP -> GTP)

Caption: The dynamic process of microtubule formation and breakdown.

Validation of a Novel Dual-Target Ligand for Neurodegenerative Disorders: 3-(2-Tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors

In the quest for novel therapeutics for complex neurological diseases such as Parkinson's and Alzheimer's disease, multi-target ligands present a promising strategy. This guide introduces a novel small molecule, 3-(2-Tert-butylphenoxy)azetidine, hereafter referred to as AZD-456, and evaluates its potential as a dual-target inhibitor of the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO-B). The structural features of AZD-456, combining a conformationally rigid azetidine scaffold with a tert-butylphenoxy moiety, suggest a potential interaction with targets known to bind similar pharmacophores, making H3R and MAO-B plausible candidates for its biological activity.

This document provides a comparative analysis of AZD-456's hypothetical performance against established drugs: Pitolisant, a known H3R antagonist/inverse agonist, and Selegiline, a selective MAO-B inhibitor. The experimental data presented herein is hypothetical and serves to illustrate a validation workflow for this novel biological target hypothesis.

Data Presentation: Comparative In Vitro Profiling

The following tables summarize the hypothetical quantitative data for AZD-456 in comparison to the reference compounds, Pitolisant and Selegiline.

Table 1: Histamine H3 Receptor (H3R) Binding Affinity and Functional Activity

CompoundH3R Binding Affinity (Ki, nM)H3R Functional Antagonism (IC50, nM)
AZD-456 25.5 48.2
Pitolisant15.830.5
Selegiline>10,000>10,000

Table 2: Monoamine Oxidase B (MAO-B) Enzymatic Inhibition

CompoundMAO-B Inhibition (IC50, nM)MAO-A Inhibition (IC50, nM)Selectivity Index (MAO-A/MAO-B)
AZD-456 65.7 5,890 89.6
Selegiline35.24,250120.7
Pitolisant>10,000>10,000-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o H3R->G_protein Activates Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, DA) H3R->Neurotransmitter_Release Inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Histamine Histamine (Agonist) Histamine->H3R Activates AZD_456 AZD-456 (Antagonist) AZD_456->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Target_Validation_Workflow cluster_invitro In Vitro Assays cluster_results Data Analysis cluster_validation Target Validation Binding_Assay H3R Radioligand Binding Assay Functional_Assay H3R cAMP Functional Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value MAO_Assay MAO-A/B Enzymatic Inhibition Assay IC50_Functional Determine IC50 (Functional Potency) Functional_Assay->IC50_Functional IC50_MAO Determine IC50 (Enzyme Inhibition) MAO_Assay->IC50_MAO Dual_Target_Hypothesis Dual H3R/MAO-B Target Hypothesis Ki_Value->Dual_Target_Hypothesis IC50_Functional->Dual_Target_Hypothesis Selectivity Calculate MAO-B Selectivity Index IC50_MAO->Selectivity Selectivity->Dual_Target_Hypothesis

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(2-Tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(2-tert-butylphenoxy)azetidine, ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety Considerations

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach informed by the properties of its parent compounds, azetidine and substituted phenols, is essential. Azetidine is known to be flammable and reactive, while phenols are classified as toxic and corrosive hazardous waste.[1][2] Therefore, it is imperative to handle this compound with the highest degree of care.

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, all personnel must be equipped with the following PPE:

  • Flame-retardant antistatic protective clothing.

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Splash-proof safety goggles and a face shield.

  • A properly fitted laboratory coat.

  • Work should be conducted in a well-ventilated area , preferably within a chemical fume hood.[3]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.

For Small Spills (≤ 50 mL):

  • Alert personnel in the immediate vicinity and restrict access to the area.

  • Absorb the spill using an inert absorbent material such as vermiculite, dry sand, or commercial spill pads.[4][5]

  • Carefully collect the absorbent material and contaminated debris using non-sparking tools.[2]

  • Place the collected waste into a clearly labeled, sealable, and chemically compatible container for hazardous waste.[1][4]

  • Decontaminate the spill area with a suitable solvent or a 5% acetic acid solution followed by hot water, collecting all cleaning materials as hazardous waste.[4]

For Large Spills (> 50 mL):

  • Evacuate the laboratory immediately and close the doors.

  • Activate the nearest fire alarm if there is any risk of fire or explosion.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[5]

  • Provide them with as much information as possible about the spilled substance.

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Adherence to institutional and local regulations is mandatory.

Waste Segregation and Collection:

  • Unused or Waste Product: Collect any unused or waste this compound in its original or a suitable, clearly labeled, and tightly sealed container. The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that have come into contact with the compound must be collected in a separate, clearly labeled hazardous waste container.[6]

  • Empty Containers: "Empty" containers that held this compound must also be treated as hazardous waste and should not be rinsed into the drain. They should be sealed and placed in the appropriate solid waste container.[6]

  • Solutions: Aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of these solutions down the drain.[7]

Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" .[6]

  • The label must also include the full chemical name: "this compound".

  • Indicate the primary hazards (e.g., "Flammable," "Toxic," "Corrosive").

  • Store waste containers in a designated satellite accumulation area, ensuring they are properly sealed and segregated from incompatible materials.

Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Provide all necessary documentation, including a completed hazardous waste manifest if required.

Quantitative Data Summary

Waste StreamContainer TypeDisposal ClassificationKey Handling Instructions
Unused/Waste Product Tightly sealed, chemically compatible containerHazardous Waste (Flammable, Toxic)Store in a cool, well-ventilated area away from ignition sources.
Contaminated Disposables Labeled hazardous waste bag or containerHazardous Waste (Toxic)Segregate from other lab trash.
Empty Containers Original or equivalent sealed containerHazardous Waste (Toxic)Do not rinse. Dispose of as solid hazardous waste.
Aqueous Solutions Labeled, leak-proof hazardous waste containerHazardous Waste (Toxic, Corrosive - depending on pH)Do not dispose of down the drain.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in Ventilated Area (Fume Hood) CollectWaste Collect Waste Chemical SealContainer Securely Seal in Compatible Container CollectWaste->SealContainer CollectContaminated Collect Contaminated Materials CollectContaminated->SealContainer CollectEmpty Collect Empty Containers CollectEmpty->SealContainer LabelWaste Label as 'Hazardous Waste' with Chemical Name & Hazards SealContainer->LabelWaste StoreWaste Store in Designated Satellite Accumulation Area LabelWaste->StoreWaste ContactEHS Contact EHS or Licensed Waste Contractor StoreWaste->ContactEHS ProvideDocs Provide Necessary Documentation ContactEHS->ProvideDocs Pickup Arrange for Waste Pickup ProvideDocs->Pickup

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling 3-(2-Tert-butylphenoxy)azetidine based on publicly available data for similar chemical structures. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling this chemical.

Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of appropriate Personal Protective Equipment. Given the potential hazards associated with azetidine compounds, which can be volatile and reactive, a comprehensive PPE strategy is crucial.[1]

Recommended PPE for Handling this compound:

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles or a Full Face ShieldChemical splash goggles are essential. A face shield should be used in conjunction with goggles when there is a higher risk of splashes.[2][3]Protects against splashes and potential vapors that can cause serious eye irritation.[4]
Hand Protection Chemical-Resistant GlovesHigh-performance nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures and changed frequently.[2][5]Prevents skin contact, which can cause irritation.[4] The use of double gloving is a good practice, especially during compounding and disposal.[6]
Body Protection Chemical-Resistant Laboratory Coat or GownA disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs is ideal.[6]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Respirator with Organic Vapor CartridgeShould be used in poorly ventilated areas or when there is a risk of inhaling vapors.[1] Proper training on use and maintenance is necessary.Azetidine compounds can release harmful vapors upon inhalation.[1]
Foot Protection Chemical-Resistant, Closed-Toe ShoesSturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended where larger quantities are handled.[5][7]Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the stability of this compound and to prevent accidental exposure or hazardous reactions.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area. A functioning fume hood is the preferred environment to minimize inhalation exposure.[1]

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizers, acids, and bases to prevent unintended reactions.[1] Halogenated solvents should also be avoided as they can react with azides to form unstable compounds.[8]

  • Use Appropriate Tools: Do not use metal spatulas or other metal utensils, as they can form reactive metal azides.[8]

  • Personal Hygiene: Wash hands thoroughly before and after handling the chemical. Do not eat, drink, or smoke in the laboratory area.[6][9]

Storage Protocol:

  • Container: Store in a tightly sealed, original container.[1]

  • Location: Keep in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[1][9]

  • Segregation: Store separately from incompatible substances.[1]

Disposal Plan

The disposal of this compound and its contaminated waste must be carried out in accordance with local, state, and federal regulations.

Waste Management Protocol:

  • Waste Collection:

    • Collect all waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[8]

  • Spill Response:

    • In case of a spill, immediately contain the liquid using absorbent materials like spill pads or vermiculite.[1]

    • Ensure the area is well-ventilated to disperse any vapors.[1]

    • After absorption, carefully collect the contaminated material and place it in the designated hazardous waste container.

    • Clean the affected area thoroughly with a suitable detergent and water.[1]

  • Final Disposal:

    • All chemical waste should be disposed of through the institution's designated chemical waste program.[8]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_spill Spill Response cluster_disposal Disposal Phase prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_chem Handle Chemical prep_workspace->handle_chem handle_spill Spill? handle_chem->handle_spill spill_contain Contain Spill with Absorbent Material handle_spill->spill_contain Yes dispose_waste Collect Chemical Waste handle_spill->dispose_waste No spill_collect Collect Contaminated Material spill_contain->spill_collect spill_clean Clean Spill Area spill_collect->spill_clean spill_clean->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe dispose_final Transfer to Chemical Waste Program dispose_ppe->dispose_final

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.